Product packaging for Upadacitinib-15N,d2(Cat. No.:)

Upadacitinib-15N,d2

Cat. No.: B12366858
M. Wt: 383.37 g/mol
InChI Key: WYQFJHHDOKWSHR-GEFHDYSMSA-N
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Description

Upadacitinib-15N,d2 is a useful research compound. Its molecular formula is C17H19F3N6O and its molecular weight is 383.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19F3N6O B12366858 Upadacitinib-15N,d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19F3N6O

Molecular Weight

383.37 g/mol

IUPAC Name

(3S,4R)-N-(1,1-dideuterio-2,2,2-trifluoroethyl)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)pyrrolidine-1-(15N)carboxamide

InChI

InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1/i9D2,24+1

InChI Key

WYQFJHHDOKWSHR-GEFHDYSMSA-N

Isomeric SMILES

[2H]C([2H])(C(F)(F)F)[15NH]C(=O)N1C[C@H]([C@H](C1)C2=CN=C3N2C4=C(NC=C4)N=C3)CC

Canonical SMILES

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Isotopic Purity of Upadacitinib-15N,d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth analysis of the isotopic purity of Upadacitinib-15N,d2, a critical aspect for its use in research and clinical applications. Ensuring high isotopic enrichment is paramount for the accuracy of studies involving this stable isotope-labeled standard. This document outlines the typical data presentation for isotopic purity, detailed experimental protocols for its determination, and relevant biological and analytical workflows.

Data Presentation: Isotopic Purity and Enrichment

The isotopic purity of this compound is determined by quantifying the relative abundance of all isotopic species. This data is typically provided in a Certificate of Analysis from the supplier. While specific batch data is not publicly available, the following table represents a typical format for presenting such information.

ParameterSpecificationResultMethod
Chemical Purity ≥98.0%99.5%HPLC
Isotopic Enrichment (¹⁵N) ≥99 atom % ¹⁵N99.2 atom % ¹⁵NMass Spectrometry
Isotopic Enrichment (²H) ≥98 atom % ²H (d2)98.5 atom % ²H (d2)Mass Spectrometry / ¹H NMR
Isotopologue Distribution Mass Spectrometry
d0Report0.1%
d1Report1.2%
d2Report98.5%
d3+Report<0.2%
¹⁵N Incorporation Report99.2%Mass Spectrometry

Experimental Protocols

The determination of isotopic purity for labeled compounds like this compound relies on sophisticated analytical techniques. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.[1][2]

Protocol 1: Isotopic Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used to determine the isotopic enrichment and distribution of deuterated and ¹⁵N-labeled compounds.[3][4]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions to determine the linear range of detection. A typical working concentration is 1 µg/mL.

2. Chromatographic Conditions:

  • LC System: UPLC or HPLC system.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan from m/z 100-500.

  • Data Acquisition: Profile mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 400 °C.

4. Data Analysis:

  • Extract the ion chromatograms for the unlabeled Upadacitinib (C₁₇H₁₉F₃N₆O, MW: 380.38) and the labeled this compound (C₁₇H₁₇D₂F₃N₅¹⁵NO, MW: 383.38).

  • Integrate the peak areas for each isotopologue.

  • Calculate the isotopic purity by expressing the peak area of the desired labeled species as a percentage of the sum of the peak areas of all identified isotopic species.

Protocol 2: Structural Confirmation and Site of Labeling by NMR Spectroscopy

NMR spectroscopy is the gold standard for confirming the position of isotopic labels.[1]

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

2. ¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard ¹H NMR.

  • Analysis: Compare the spectrum of the labeled compound to that of an unlabeled reference standard. The absence or significant reduction of signals at specific chemical shifts confirms the location of deuterium incorporation.

3. ¹⁵N NMR Spectroscopy:

  • Spectrometer: Equipped with a nitrogen-sensitive probe.

  • Experiment: ¹⁵N NMR (can be a direct observe experiment or an inverse-detected experiment like ¹H-¹⁵N HSQC).

  • Analysis: The presence of a signal in the ¹⁵N spectrum confirms the incorporation of the ¹⁵N label. The chemical shift can provide information about the electronic environment of the nitrogen atom.

4. ²H NMR Spectroscopy:

  • Spectrometer: Equipped with a deuterium probe.

  • Experiment: Direct ²H NMR.

  • Analysis: A signal in the ²H spectrum directly confirms the presence of deuterium. The chemical shift corresponds to the position of the deuterium atom(s).

Mandatory Visualizations

Signaling Pathway

Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1). By inhibiting JAK1, Upadacitinib modulates the signaling of various pro-inflammatory cytokines that are dependent on the JAK-STAT pathway. This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn blocks their translocation to the nucleus and subsequent gene transcription of inflammatory mediators.

Upadacitinib_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Gene Transcription (Inflammatory Mediators) STAT_dimer->Gene Translocation Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibition

Caption: Upadacitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization and quality control of isotopically labeled Upadacitinib.

Isotopic_Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Review & Certification Synthesis Synthesis of This compound Purification Purification by Preparative HPLC Synthesis->Purification QC_Sample Quality Control Sample Preparation Purification->QC_Sample LCMS_Analysis LC-MS Analysis (Isotopic Enrichment) QC_Sample->LCMS_Analysis NMR_Analysis NMR Analysis (Structural Confirmation) QC_Sample->NMR_Analysis Data_Review Data Review and Interpretation LCMS_Analysis->Data_Review NMR_Analysis->Data_Review CoA Certificate of Analysis Generation Data_Review->CoA

Caption: Workflow for isotopic purity analysis of this compound.

References

Upadacitinib-15N,d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the analytical specifications and methodologies for Upadacitinib-15N,d2, an isotopically labeled internal standard crucial for the quantitative analysis of the Janus kinase (JAK) 1 inhibitor, Upadacitinib.

Upadacitinib is a selective JAK1 inhibitor used in the treatment of several autoimmune disorders.[1][2] The development and validation of robust analytical methods are paramount for pharmacokinetic studies, drug monitoring, and quality control. This compound, with its stable isotope labels, serves as an ideal internal standard in mass spectrometry-based assays, ensuring accuracy and precision.

Physicochemical Properties and Specifications

This compound is the ¹⁵N and deuterated analog of Upadacitinib.[1][2] Its chemical and physical properties are summarized below. Data presented is a compilation from various suppliers and analytical studies.

Property Value Source
Chemical Name (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl-1,1-d2)pyrrolidine-1-carboxamide-¹⁵N[3]
Molecular Formula C₁₇H₁₇D₂F₃N₅¹⁵NO
Molecular Weight 383.38 g/mol
Appearance White to light yellow solid
Purity (LCMS) ≥98% (Typical)
Isotopic Enrichment ≥98% for ²H (D), ≥98% for ¹⁵N (Typical)
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year.

Note: Specifications may vary between different manufacturers. A Certificate of Analysis with lot-specific data should always be consulted.

Analytical Methodologies: LC-MS/MS for Quantification

A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of Upadacitinib in human plasma, utilizing this compound as an internal standard. This method is crucial for clinical and preclinical studies.

Experimental Protocol

1. Sample Preparation:

  • A simple protein precipitation method is employed for plasma samples.

  • To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on the assay).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: Waters Xbridge BEH C18 column (4.6 × 100 mm, 2.5 µm).

  • Mobile Phase: 0.1% formic acid in water and acetonitrile (35:65, v/v).

  • Flow Rate: 0.40 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Upadacitinib: Precursor ion > Product ion (specific m/z values to be determined during method development).

    • This compound: Precursor ion > Product ion (shifted m/z values corresponding to the isotopic labels).

4. Calibration and Quality Control:

  • A calibration curve is established over a range of 0.5-200 ng/mL.

  • Quality control samples at low, medium, and high concentrations are analyzed to ensure accuracy and precision.

  • Inter- and intra-day precision should be less than 15%.

Visualizing the Quality Control Workflow

The following diagram illustrates a typical quality control workflow for the release of a this compound batch.

This compound Quality Control Workflow cluster_0 Material Reception and Initial Testing cluster_1 Synthesis and In-Process Controls cluster_2 Purification and Final Product Testing cluster_3 Certificate of Analysis and Release Raw Materials Raw Materials Identity Testing Identity Testing Raw Materials->Identity Testing Purity Assessment (Initial) Purity Assessment (Initial) Identity Testing->Purity Assessment (Initial) Chemical Synthesis Chemical Synthesis Purity Assessment (Initial)->Chemical Synthesis In-Process Monitoring In-Process Monitoring Chemical Synthesis->In-Process Monitoring Crude Product Crude Product In-Process Monitoring->Crude Product Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product LC-MS Analysis LC-MS Analysis Final Product->LC-MS Analysis Purity NMR Analysis NMR Analysis Final Product->NMR Analysis Structure Mass Spec Analysis Mass Spec Analysis Final Product->Mass Spec Analysis Isotopic Enrichment CoA Generation CoA Generation LC-MS Analysis->CoA Generation NMR Analysis->CoA Generation Mass Spec Analysis->CoA Generation Product Release Product Release CoA Generation->Product Release

Caption: Quality control workflow for this compound.

Mechanism of Action: JAK-STAT Signaling Pathway

Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1). JAKs are intracellular tyrosine kinases that play a critical role in the signaling of numerous cytokines and growth factors involved in inflammatory and immune processes. The inhibition of JAK1 by Upadacitinib disrupts the downstream signaling cascade, primarily the Signal Transducer and Activator of Transcription (STAT) pathway.

JAK-STAT Signaling Pathway and Upadacitinib Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK1 JAK1 Cytokine Receptor->JAK1 Activates JAK2 JAK2 Cytokine Receptor->JAK2 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT STAT Dimer STAT Dimer pSTAT->STAT Dimer Dimerizes Gene Transcription Gene Transcription STAT Dimer->Gene Transcription Translocates to Nucleus and Initiates Gene Transcription Cytokine Cytokine Cytokine->Cytokine Receptor Binds Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibits

Caption: Inhibition of the JAK-STAT pathway by Upadacitinib.

This guide provides a foundational understanding of the technical aspects of this compound. For specific applications, researchers should refer to the detailed Certificate of Analysis provided by the manufacturer and conduct appropriate method validation.

References

Commercial Suppliers and Technical Guide for Upadacitinib-15N,d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical applications of Upadacitinib-15N,d2, a stable isotope-labeled internal standard for the selective Janus kinase 1 (JAK1) inhibitor, Upadacitinib. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioanalytical studies.

Introduction to Upadacitinib and its Labeled Analog

Upadacitinib is a potent and selective JAK1 inhibitor that has been approved for the treatment of several autoimmune and inflammatory diseases. By targeting JAK1, Upadacitinib modulates the signaling of various pro-inflammatory cytokines involved in the pathogenesis of these conditions.[1] this compound is a stable isotope-labeled version of Upadacitinib, which serves as an ideal internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of stable isotopes provides a mass shift that allows for clear differentiation from the unlabeled analyte, ensuring accurate and precise quantification in complex biological matrices.

Commercial Suppliers of this compound

A number of chemical suppliers offer this compound for research and development purposes. While specific product details such as purity and isotopic enrichment may vary by batch and supplier, the following companies are recognized commercial sources. It is strongly recommended to request a Certificate of Analysis (CoA) from the supplier to obtain batch-specific quantitative data.

SupplierWebsiteProduct Information
Selleck Chemicals --INVALID-LINK--Offers Upadacitinib and related compounds.
MedChemExpress --INVALID-LINK--Provides a Certificate of Analysis with purity data for their products.[2]
Simson Pharma Limited --INVALID-LINK--Lists this compound and states that a Certificate of Analysis accompanies their products.[3][4]
Pharmaffiliates --INVALID-LINK--Provides the molecular formula and weight for this compound.[5]
CymitQuimica --INVALID-LINK--Lists various quantities of this compound for sale.
Clinivex --INVALID-LINK--A supplier of various research chemicals, including this compound.
LGC Standards --INVALID-LINK--A provider of reference materials, listing Upadacitinib-D2,15N.

Mechanism of Action: The JAK-STAT Signaling Pathway

Upadacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, with a particular selectivity for JAK1. JAKs are intracellular tyrosine kinases that play a crucial role in the signal transduction of numerous cytokines and growth factors that are central to immune function and inflammation.

The binding of a cytokine to its receptor on the cell surface initiates a cascade of events within the JAK-STAT signaling pathway. This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus, where they regulate the transcription of target genes involved in inflammatory responses. By inhibiting JAK1, Upadacitinib effectively blocks this signaling cascade, leading to a reduction in the production of inflammatory mediators.

Below is a diagram illustrating the JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (inactive) Receptor->JAK1_inactive 2. Receptor Activation JAK1_active JAK1 (active) P JAK1_inactive->JAK1_active 3. Phosphorylation STAT_inactive STAT JAK1_active->STAT_inactive 4. STAT Phosphorylation STAT_active STAT-P STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Upadacitinib Upadacitinib Upadacitinib->JAK1_active Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 7. Gene Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory mechanism of Upadacitinib.

Experimental Protocols: Bioanalytical Quantification of Upadacitinib using this compound as an Internal Standard

The primary application of this compound is as an internal standard (IS) for the quantification of Upadacitinib in biological samples by LC-MS/MS. The following is a representative protocol adapted from published methods for the analysis of Upadacitinib in plasma.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile (or another suitable organic solvent) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A gradient elution is typically employed to ensure good separation. An example gradient could be:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Upadacitinib: m/z 381.2 → 256.1 (quantifier), m/z 381.2 → 134.1 (qualifier).

    • This compound (IS): m/z 384.2 → 259.1 (quantifier).

    • Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formed. It is crucial to optimize these transitions on the specific mass spectrometer being used.

The workflow for a typical bioanalytical method using an internal standard is depicted below.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A typical workflow for a bioanalytical assay using an internal standard.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Upadacitinib in preclinical and clinical research. This technical guide provides a summary of commercial suppliers, the mechanism of action of Upadacitinib, and a representative bioanalytical protocol for its quantification. Researchers should always obtain a Certificate of Analysis from their chosen supplier for detailed quantitative information and validate all analytical methods according to regulatory guidelines.

References

Navigating the Solubility Landscape of Upadacitinib-15N,d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of the isotopically labeled Janus kinase (JAK) inhibitor, Upadacitinib-15N,d2. While specific solubility data for this labeled compound is not publicly available, this guide leverages extensive data on the parent compound, Upadacitinib. It is a well-established principle in medicinal chemistry that isotopic labeling, such as the incorporation of 15N and deuterium, does not significantly alter the physicochemical properties of a molecule, including its solubility. Therefore, the data presented herein for Upadacitinib serves as a robust and reliable proxy for its isotopically labeled counterpart.

This guide presents quantitative solubility data in a variety of relevant solvents, details established experimental protocols for solubility determination, and visualizes the key signaling pathway modulated by this potent inhibitor.

Quantitative Solubility Data

The solubility of Upadacitinib has been characterized in a range of organic and aqueous solvents. The following tables summarize the available quantitative data to facilitate easy comparison for formulation development and experimental design.

Table 1: Solubility of Upadacitinib in Organic Solvents

SolventSolubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)~30 - 76Readily soluble.[1][2] Some sources indicate up to 76 mg/mL in fresh, anhydrous DMSO.[2]
Dimethyl Formamide (DMF)~30Soluble.[3]
Ethanol76Soluble.[2]

Table 2: Solubility of Upadacitinib in Aqueous Media

Solvent SystempHTemperature (°C)Solubility (mg/mL)Notes
Water--Insoluble / 0.0707Practically insoluble.
Aqueous Buffers2 - 937<0.2 - 38Solubility is pH-dependent.
0.1 N HCl2.573738.4 ± 1.5High solubility in acidic conditions.
50 mM Phosphate Buffer3.083710.5 ± 0.1
Aqueous Media7.5370.191Minimum solubility observed in this pH range.
1:1 DMSO:PBS7.2-~0.50For creating aqueous working solutions, it is recommended to first dissolve in DMSO and then dilute.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical for drug development. The two primary methods employed are the kinetic and thermodynamic (shake-flask) solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions, which can be representative of initial dissolution in an aqueous environment.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Assay Plate Preparation: In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: The plate is sealed and shaken at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1.5 - 2 hours).

  • Precipitation Detection: The presence of precipitate is detected by measuring the turbidity of the solution using nephelometry or by UV/Vis spectrophotometry after filtration or centrifugation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that remains in solution under these conditions.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound, which is a fundamental physicochemical property. It is considered the "gold standard" for solubility measurement.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing the solvent of interest (e.g., water, buffer of a specific pH).

  • Equilibration: The vials are sealed and agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

  • Concentration Analysis: The concentration of this compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Mechanism of Action and Signaling Pathway

Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1). JAKs are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are pivotal in inflammation and immune responses. By inhibiting JAK1, Upadacitinib modulates the signaling of pro-inflammatory cytokines involved in various autoimmune diseases.

The canonical JAK-STAT signaling pathway, which is inhibited by Upadacitinib, is illustrated below.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Translocation Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression Transcription

Caption: JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of a research compound like this compound is depicted in the following diagram.

Solubility_Workflow Start Start: Compound Synthesis (this compound) Method_Selection Select Solubility Assay Method Start->Method_Selection Kinetic_Assay Kinetic Solubility (High-Throughput) Method_Selection->Kinetic_Assay Early Stage/ Screening Thermo_Assay Thermodynamic Solubility (Shake-Flask) Method_Selection->Thermo_Assay Late Stage/ Gold Standard Protocol_Kinetic Execute Kinetic Assay Protocol Kinetic_Assay->Protocol_Kinetic Protocol_Thermo Execute Shake-Flask Protocol Thermo_Assay->Protocol_Thermo Data_Analysis Data Analysis & Quantification (HPLC/MS) Protocol_Kinetic->Data_Analysis Protocol_Thermo->Data_Analysis Report Generate Solubility Report Data_Analysis->Report End End: Formulation/Experiment Decision Report->End

Caption: A typical workflow for determining the solubility of a pharmaceutical compound.

References

The Role of Upadacitinib-15N,d2 in Advancing JAK1 Inhibition Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, with a special focus on the application of its stable isotope-labeled form, Upadacitinib-15N,d2, in preclinical and clinical research. This document will detail the mechanism of action of upadacitinib, its interaction with the JAK-STAT signaling pathway, and the critical role of this compound in the bioanalytical methods required for its development.

Introduction to Upadacitinib and JAK1 Inhibition

Upadacitinib is an oral, selective, and reversible inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1][2] By selectively targeting JAK1, upadacitinib modulates the immune response and has demonstrated efficacy in the treatment of several immune-mediated inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease.[1] The Janus kinase family comprises four members: JAK1, JAK2, JAK3, and TYK2.[] Selective inhibition of JAK1 is hypothesized to provide therapeutic benefits while minimizing side effects associated with the inhibition of other JAK isoforms.[]

The therapeutic action of upadacitinib is achieved by blocking the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are crucial for the downstream signaling of various cytokines and growth factors involved in inflammation and immune function.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a principal pathway for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and hematopoiesis.

The process begins when a cytokine binds to its receptor on the cell surface, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to regulate gene expression.

Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of JAK1 and preventing the phosphorylation of STATs. This action effectively dampens the inflammatory response driven by various cytokines.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Recruitment & Activation JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Phosphorylation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive Phosphorylation STAT_active p-STAT (Active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization Gene Gene Transcription (Inflammation) STAT_dimer->Gene Nuclear Translocation Upadacitinib Upadacitinib Upadacitinib->JAK1_active Inhibition

Figure 1: Upadacitinib's Inhibition of the JAK-STAT Signaling Pathway.

Quantitative Data

In Vitro Inhibitory Potency of Upadacitinib

The following table summarizes the half-maximal inhibitory concentrations (IC50) of upadacitinib against the four JAK isoforms.

JAK IsoformIC50 (μM) in Enzymatic AssaysIC50 (nM) in Cellular Assays
JAK1 0.04347
JAK2 0.12-
JAK3 2.3-
TYK2 4.7-
Pharmacokinetic Parameters of Upadacitinib

The pharmacokinetic profile of upadacitinib has been characterized in healthy subjects and patients with rheumatoid arthritis.

ParameterValue (Immediate-Release Formulation)Value (Extended-Release Formulation)
Tmax (Time to Peak Plasma Concentration) ~1-2 hours~2-4 hours
Terminal Elimination Half-life (t½) ~6-16 hours~9-14 hours
Protein Binding ~52%~52%
Metabolism Primarily by CYP3A, with a minor contribution from CYP2D6Primarily by CYP3A, with a minor contribution from CYP2D6
Excretion ~20% as unchanged drug in urine~20% as unchanged drug in urine

The Role of this compound in Bioanalysis

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry for pharmacokinetic and therapeutic drug monitoring studies. This compound serves as an ideal internal standard for the quantification of upadacitinib in biological matrices for several reasons:

  • Co-elution: It has nearly identical chromatographic behavior to the unlabeled upadacitinib, ensuring co-elution during liquid chromatography.

  • Similar Ionization Efficiency: It exhibits the same ionization efficiency in the mass spectrometer source as the analyte.

  • Mass Differentiation: The mass difference due to the isotopic labels allows for simultaneous detection and differentiation from the unlabeled drug by the mass spectrometer.

  • Correction for Matrix Effects and Extraction Variability: By adding a known amount of this compound to the samples at the beginning of the sample preparation process, it accounts for any loss of analyte during extraction and for any ion suppression or enhancement caused by the biological matrix.

The use of this compound ensures the accuracy, precision, and robustness of the bioanalytical method, which is crucial for regulatory submissions and for making informed decisions in drug development.

Bioanalytical_Workflow start Start: Biological Sample (e.g., Plasma) add_is Spike with This compound (Internal Standard) start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS System supernatant->lc_injection lc_separation Chromatographic Separation (e.g., C18 column) lc_injection->lc_separation ms_detection Mass Spectrometric Detection (MRM mode) lc_separation->ms_detection quantification Quantification: Ratio of Analyte to Internal Standard ms_detection->quantification end End: Determine Upadacitinib Concentration quantification->end

Figure 2: Bioanalytical Workflow for Upadacitinib Quantification.

Experimental Protocols

In Vitro JAK Enzyme Inhibition Assay

Objective: To determine the IC50 of upadacitinib against isolated JAK enzymes.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP and a suitable peptide substrate.

  • Upadacitinib stock solution (in DMSO).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • 384-well plates.

  • Plate reader capable of measuring luminescence.

Protocol:

  • Prepare serial dilutions of upadacitinib in the assay buffer.

  • Add the diluted upadacitinib or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add the JAK enzyme and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Plot the percentage of inhibition against the logarithm of the upadacitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantification of Upadacitinib in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of upadacitinib in human plasma samples.

Materials:

  • Upadacitinib analytical standard.

  • This compound as the internal standard (IS).

  • Human plasma (with anticoagulant, e.g., K2EDTA).

  • Acetonitrile (ACN) and formic acid (FA), LC-MS grade.

  • Water, LC-MS grade.

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system).

  • C18 reversed-phase analytical column.

Protocol:

  • Preparation of Standards and Quality Controls (QCs): Prepare stock solutions of upadacitinib and this compound in a suitable organic solvent (e.g., DMSO or methanol). Prepare calibration standards and QCs by spiking blank human plasma with known concentrations of upadacitinib.

  • Sample Preparation:

    • To a 100 µL aliquot of plasma sample, standard, or QC, add 25 µL of the this compound working solution.

    • Vortex briefly.

    • Add 300 µL of ACN containing 0.1% FA to precipitate the plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% FA.

      • Mobile Phase B: ACN with 0.1% FA.

      • Flow Rate: 0.4 mL/min.

      • Gradient: A suitable gradient to separate upadacitinib from endogenous plasma components.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for both upadacitinib and this compound. For example, a potential transition for upadacitinib is m/z 381 → 256.

  • Data Analysis:

    • Integrate the peak areas for both upadacitinib and this compound.

    • Calculate the peak area ratio of upadacitinib to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

    • Determine the concentration of upadacitinib in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Conclusion

Upadacitinib is a potent and selective JAK1 inhibitor with a well-defined mechanism of action. The development and validation of robust bioanalytical methods are paramount for its clinical development. The use of the stable isotope-labeled internal standard, this compound, is essential for achieving the high accuracy and precision required for pharmacokinetic and other quantitative studies, thereby supporting the safe and effective use of upadacitinib in the treatment of immune-mediated inflammatory diseases.

References

Preliminary Investigation of Upadacitinib Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the metabolism of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor. The information presented herein is a synthesis of publicly available data from clinical and preclinical studies. While the specific isotopic labeling "Upadacitinib-15N,d2" is not explicitly detailed in the available literature, this guide focuses on the broader metabolic profile of Upadacitinib, which is typically investigated using isotopically labeled compounds (e.g., with 14C) in absorption, distribution, metabolism, and excretion (ADME) studies. The metabolic fate of this compound is expected to be identical to that of unlabeled or other isotopically labeled forms of the drug.

Executive Summary

Upadacitinib is an orally administered JAK1 inhibitor approved for the treatment of several inflammatory diseases.[1][2][3] It undergoes metabolism primarily mediated by cytochrome P450 (CYP) 3A4, with a minor contribution from CYP2D6.[1][4] The drug is eliminated through both urine and feces, with a significant portion excreted as unchanged parent drug. Two main metabolites, M4 (products of monooxidation followed by glucuronidation) and M11 (monooxidation followed by ring opening), have been identified in plasma, but there are no known active metabolites. This document summarizes the key pharmacokinetic parameters, metabolic pathways, and experimental methodologies used to characterize the metabolism of Upadacitinib.

Pharmacokinetic Profile

Upadacitinib exhibits dose-proportional pharmacokinetics. Following oral administration of the extended-release formulation, it is absorbed with a time to maximum plasma concentration (Tmax) of 2 to 4 hours. The mean terminal elimination half-life ranges from 8 to 14 hours.

Table 1: Summary of Upadacitinib Pharmacokinetic Parameters

ParameterValueReference
Tmax (median)2 - 4 hours
Terminal Half-life (t½)8 - 14 hours
Plasma Protein Binding~52%
Blood to Plasma Ratio1.0
Volume of Distribution (Vd/F)294 L

Metabolism and Excretion

In vitro and in vivo studies have established that Upadacitinib is metabolized primarily by CYP3A4, with a minor contribution from CYP2D6. Strong inhibitors of CYP3A4 can increase Upadacitinib exposure, while strong inducers can decrease it.

Following a single radiolabeled dose, approximately 24% of the dose is excreted in the urine as the unchanged parent drug, and 38% is excreted in the feces as the unchanged parent drug. Metabolites account for approximately 34% of the total excreted dose.

Table 2: Excretion of Upadacitinib and its Metabolites

Excretion RouteFormPercentage of Administered DoseReference
UrineUnchanged Upadacitinib24%
FecesUnchanged Upadacitinib38%
TotalMetabolites34%
Identified Metabolites

In a human ADME study, unchanged Upadacitinib accounted for 79% of the total radioactivity in plasma. The two primary circulating metabolites were:

  • M4: Products of mono-oxidation followed by glucuronidation, accounting for 13% of total plasma radioactivity.

  • M11: Formed via mono-oxidation followed by ring opening, accounting for 7.1% of total plasma radioactivity.

Importantly, there are no known active metabolites of Upadacitinib.

Experimental Protocols

Detailed experimental protocols for the metabolism studies of Upadacitinib are proprietary. However, based on regulatory submission documents and publications, the following general methodologies are employed:

In Vitro Metabolism Studies
  • Objective: To identify the enzymes responsible for Upadacitinib metabolism.

  • Methodology:

    • Incubation of radiolabeled Upadacitinib (e.g., [14C]A-1293543) with human liver microsomes, hepatocytes, and recombinant human CYP enzymes (including CYP3A4 and CYP2D6).

    • Analysis of the incubates using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify metabolites.

    • Use of specific chemical inhibitors for CYP enzymes to confirm their role in the metabolism.

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study
  • Objective: To determine the pharmacokinetic profile, routes of excretion, and metabolic fate of Upadacitinib in humans.

  • Methodology:

    • Administration of a single oral dose of radiolabeled Upadacitinib to healthy volunteers.

    • Collection of blood, plasma, urine, and feces at various time points.

    • Quantification of total radioactivity in all collected samples.

    • Analysis of plasma, urine, and feces using LC-MS and radiometric detection to identify and quantify Upadacitinib and its metabolites.

Visualizations

Upadacitinib Signaling Pathway Inhibition

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Gene Gene Transcription STAT_P->Gene Promotes Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibits

Caption: Upadacitinib inhibits JAK1, blocking cytokine signaling.

Upadacitinib Metabolic Pathway

cluster_cyp CYP-mediated Metabolism Upadacitinib Upadacitinib CYP3A4 CYP3A4 (Major) Upadacitinib->CYP3A4 CYP2D6 CYP2D6 (Minor) Upadacitinib->CYP2D6 Mono_oxidized Mono-oxidized Metabolites CYP3A4->Mono_oxidized CYP2D6->Mono_oxidized M11 M11 (Ring Opening) Mono_oxidized->M11 Glucuronidation Glucuronidation Mono_oxidized->Glucuronidation M4 M4 Glucuronidation->M4

Caption: Primary metabolic pathways of Upadacitinib.

Experimental Workflow for Metabolism Studies

Dosing Oral Administration of Radiolabeled Upadacitinib Sample_Collection Collection of Blood, Urine, Feces Dosing->Sample_Collection Radioactivity_Measurement Total Radioactivity Measurement Sample_Collection->Radioactivity_Measurement Metabolite_Profiling LC-MS Analysis for Metabolite Profiling Sample_Collection->Metabolite_Profiling Data_Analysis Data Analysis and Metabolite Identification Radioactivity_Measurement->Data_Analysis Metabolite_Profiling->Data_Analysis

Caption: Workflow for a human ADME study.

Conclusion

The metabolism of Upadacitinib has been well-characterized through a series of in vitro and in vivo studies. It is primarily metabolized by CYP3A4 with a minor contribution from CYP2D6, leading to the formation of two main, inactive metabolites. A significant portion of the drug is excreted unchanged in both urine and feces. This understanding of Upadacitinib's metabolic profile is crucial for predicting and managing potential drug-drug interactions and for ensuring its safe and effective use in the clinic. Further research could focus on the specific metabolic profiles in diverse patient populations and the elucidation of the structures of minor metabolites.

References

Methodological & Application

Application Note: Quantification of Upadacitinib in Human Plasma using Upadacitinib-¹⁵N,d₂ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Upadacitinib in human plasma. The method utilizes a stable isotope-labeled internal standard, Upadacitinib-¹⁵N,d₂, to ensure high accuracy and precision. The protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.

Introduction

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several autoimmune and inflammatory diseases, including rheumatoid arthritis and atopic dermatitis.[1][2][3][4] By inhibiting JAK1, Upadacitinib modulates the signaling of various pro-inflammatory cytokines involved in the pathogenesis of these conditions.[1] Accurate quantification of Upadacitinib in biological matrices is crucial for pharmacokinetic assessments and for understanding its exposure-response relationship. This LC-MS/MS method, employing Upadacitinib-¹⁵N,d₂ as an internal standard, offers a reliable approach for the bioanalysis of Upadacitinib.

Signaling Pathway

Upadacitinib targets the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a key role in immune function and inflammation. Upadacitinib exhibits greater inhibitory potency for JAK1 compared to JAK2, JAK3, and TYK2. By blocking the ATP-binding site of JAK1, Upadacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This ultimately leads to the downregulation of inflammatory gene expression.

Upadacitinib Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Gene_Expression Inflammatory Gene Expression STAT_Dimer->Gene_Expression Translocates to Nucleus and Initiates Transcription Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Upadacitinib inhibits JAK1, blocking STAT phosphorylation and subsequent inflammatory gene expression.

Experimental Protocols

Materials and Reagents
  • Upadacitinib reference standard

  • Upadacitinib-¹⁵N,d₂ internal standard (IS)

  • Human plasma (K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

Instrumentation
  • Liquid Chromatograph (e.g., Waters Acquity UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex 5500 QTRAP)

  • Analytical Column: Waters Xbridge BEH C18 (4.6 x 100 mm, 2.5 µm) or equivalent

Preparation of Stock and Working Solutions
  • Upadacitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Upadacitinib in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Upadacitinib-¹⁵N,d₂ in methanol.

  • Upadacitinib Working Solutions: Prepare serial dilutions of the Upadacitinib stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Spike blank human plasma with the Upadacitinib working solutions to prepare calibration standards at concentrations of 0.5, 1, 5, 10, 50, 100, and 200 ng/mL.

  • Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 2.5, 50, and 150 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the Internal Standard Working Solution (100 ng/mL Upadacitinib-¹⁵N,d₂).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column Waters Xbridge BEH C18 (4.6 x 100 mm, 2.5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Isocratic: 35% A, 65% B
Flow Rate 0.40 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Upadacitinib: m/z 381 → 256Upadacitinib-¹⁵N,d₂: Specific transition to be optimized
Collision Energy Optimized for each transition
Source Temp. 500°C

Quantitative Data Summary

ParameterResultReference
Calibration Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) -9.48% to 8.27%
Extraction Recovery 87.53% - 93.47%
Lower Limit of Quantification (LLOQ) 0.5 ng/mL

Experimental Workflow

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (Upadacitinib-15N,d2) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the LC-MS/MS analysis of Upadacitinib in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable tool for the quantification of Upadacitinib in human plasma. The use of the stable isotope-labeled internal standard, Upadacitinib-¹⁵N,d₂, ensures the accuracy and precision of the results. This application note and the detailed protocols are intended to assist researchers, scientists, and drug development professionals in implementing this method for their research needs.

References

Quantification of Upadacitinib in Human Plasma using a Novel LC-MS/MS Method with Upadacitinib-¹⁵N,d₂ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Upadacitinib in human plasma. The assay employs a stable isotope-labeled internal standard, Upadacitinib-¹⁵N,d₂, to ensure high accuracy and precision. The described protocol is particularly suited for therapeutic drug monitoring (TDM) and pharmacokinetic studies in patients with inflammatory bowel disease (IBD) and other autoimmune disorders. The method demonstrates excellent linearity over the calibration range of 0.5–200 ng/mL, with intra- and inter-day precision and accuracy values falling within acceptable limits.

Introduction

Upadacitinib is a selective Janus kinase (JAK) 1 inhibitor that has been approved for the treatment of several inflammatory and autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease.[1][2][3] Monitoring the plasma concentrations of Upadacitinib is crucial for optimizing therapeutic outcomes and ensuring patient safety. This document provides a detailed protocol for a validated LC-MS/MS method for the quantitative analysis of Upadacitinib in human plasma, utilizing Upadacitinib-¹⁵N,d₂ as the internal standard (IS). The use of a stable isotope-labeled internal standard minimizes variability due to sample preparation and matrix effects, leading to more reliable results.

Experimental

Materials and Reagents
  • Upadacitinib reference standard

  • Upadacitinib-¹⁵N,d₂ internal standard

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K₂EDTA)

Sample Preparation

A simple protein precipitation method is used for the extraction of Upadacitinib from human plasma.

  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma, add 150 µL of internal standard working solution (containing Upadacitinib-¹⁵N,d₂ in methanol).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 50 µL Human Plasma is_solution 150 µL IS Solution (Upadacitinib-¹⁵N,d₂ in Methanol) vortex Vortex (1 min) is_solution->vortex centrifuge Centrifuge (12,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 5 µL into LC-MS/MS reconstitute->inject

Figure 1: Sample Preparation Workflow.
Liquid Chromatography

The chromatographic separation is performed using a reversed-phase C18 column.

  • Column: Waters Xbridge BEH C18 (4.6 × 100 mm, 2.5 µm)[2][4]

  • Mobile Phase: 0.1% Formic acid in water : Acetonitrile (35:65, v/v)

  • Flow Rate: 0.40 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Upadacitinib381.0256.020025
Upadacitinib-¹⁵N,d₂384.0258.020025

Results and Discussion

The LC-MS/MS method was validated according to regulatory guidelines. The validation results demonstrate the reliability and robustness of the assay for the quantification of Upadacitinib in human plasma.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL for Upadacitinib in human plasma. A correlation coefficient (r²) of ≥ 0.99 was consistently achieved. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in Table 2. The precision (%CV) and accuracy (%RE) were within ±15% for all QC levels, except for the LLOQ where they were within ±20%.

Table 2: Precision and Accuracy of Upadacitinib Quantification

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ0.5< 15-9.48 to 8.27< 15-9.48 to 8.27
Low1.5< 15-9.48 to 8.27< 15-9.48 to 8.27
Medium75< 15-9.48 to 8.27< 15-9.48 to 8.27
High150< 15-9.48 to 8.27< 15-9.48 to 8.27

Data adapted from a study by Wu et al. (2024).

Recovery and Matrix Effect

The extraction recovery of Upadacitinib from human plasma was determined at three QC levels. The matrix effect was also evaluated to assess the impact of endogenous plasma components on the ionization of the analyte and internal standard.

Table 3: Recovery and Matrix Effect of Upadacitinib

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low1.587.53 - 93.47No significant effect
Medium7587.53 - 93.47No significant effect
High15087.53 - 93.47No significant effect

Data adapted from a study by Wu et al. (2024).

The extraction recovery was consistent and reproducible across the different concentration levels. No significant matrix effect was observed, indicating that the method is free from interference from the plasma matrix.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Upadacitinib Upadacitinib Upadacitinib->JAK Inhibition

Figure 2: Mechanism of Action of Upadacitinib.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Upadacitinib in human plasma. The use of a stable isotope-labeled internal standard, Upadacitinib-¹⁵N,d₂, ensures high accuracy and precision. The simple sample preparation procedure and rapid analysis time make this method suitable for high-throughput analysis in a clinical research setting. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the therapeutic monitoring and pharmacokinetic evaluation of Upadacitinib.

References

Quantitative Analysis of Upadacitinib in Human Plasma using a Validated LC-MS/MS Method with Upadacitinib-¹⁵N,d₂ as Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease.[1][2][3][4][5] By inhibiting JAK1, Upadacitinib modulates the signaling of pro-inflammatory cytokines, playing a crucial role in the inflammatory response. Therapeutic drug monitoring and pharmacokinetic studies of Upadacitinib are essential for optimizing treatment strategies and ensuring patient safety. This application note describes a robust and sensitive LC-MS/MS method for the quantification of Upadacitinib in human plasma, utilizing its stable isotope-labeled analog, Upadacitinib-¹⁵N,d₂, as the internal standard (IS) to ensure accuracy and precision.

Experimental

Materials and Reagents
  • Upadacitinib reference standard

  • Upadacitinib-¹⁵N,d₂ internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

Instrumentation
  • Liquid Chromatograph: Waters Xbridge BEH C18 column (4.6 × 100 mm, 2.5 μm)

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method was employed for the extraction of Upadacitinib and the internal standard from human plasma.

Chromatographic and Mass Spectrometric Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Upadacitinib and its internal standard.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of Upadacitinib and Upadacitinib-¹⁵N,d₂ in a suitable organic solvent (e.g., methanol or DMSO).

  • Working Solutions: Prepare serial dilutions of the Upadacitinib stock solution to create calibration standards. Prepare separate working solutions for quality control samples at low, medium, and high concentrations.

  • Spiking: Spike blank human plasma with the appropriate working solutions to generate calibration standards and QC samples.

Plasma Sample Preparation Protocol
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add the internal standard solution (Upadacitinib-¹⁵N,d₂).

  • Add 300 µL of chilled acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterValue
LC Column Waters Xbridge BEH C18 (4.6 × 100 mm, 2.5 μm)
Mobile Phase 0.1% Formic acid in Water:Acetonitrile (35:65, v/v)
Flow Rate 0.40 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Upadacitinib) m/z 381 → 256, 213
**MRM Transition (Upadacitinib-¹⁵N,d₂) **To be determined empirically

Table 2: Method Validation Summary

ParameterResult
Linearity Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) -9.48% to 8.27%
Extraction Recovery 87.53% - 93.47%
Matrix Effect No significant matrix effect observed.

Visualizations

Upadacitinib Mechanism of Action: JAK-STAT Signaling Pathway

Upadacitinib_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibition Inflammation Gene Transcription (Inflammation) DNA->Inflammation

Caption: Upadacitinib inhibits JAK1, blocking the phosphorylation of STAT proteins and subsequent pro-inflammatory gene transcription.

LC-MS/MS Experimental Workflow for Upadacitinib Quantification

LCMSMS_Workflow cluster_prep Preparation Steps start Start: Human Plasma Sample spike Spike with Upadacitinib-¹⁵N,d₂ (IS) start->spike prep Sample Preparation lc Liquid Chromatography (LC Separation) ms Mass Spectrometry (MS/MS Detection) lc->ms data Data Acquisition and Processing ms->data end End: Quantitative Result data->end precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute reconstitute->lc

Caption: Workflow for the quantification of Upadacitinib in human plasma using LC-MS/MS.

References

Application Notes and Protocols for Pharmacokinetic Studies of Upadacitinib using Upadacitinib-15N,d2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several inflammatory autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis.[1][2] It functions by blocking the JAK-STAT intracellular signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines.[1][2][3] Understanding the pharmacokinetic (PK) profile of Upadacitinib is essential for optimizing dosing regimens and ensuring therapeutic efficacy and safety.

These application notes provide a detailed protocol for conducting pharmacokinetic studies of Upadacitinib in human plasma using a stable isotope-labeled internal standard, Upadacitinib-15N,d2. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it minimizes variability due to matrix effects and extraction efficiency, thereby ensuring high accuracy and precision. The protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Upadacitinib.

Signaling Pathway of Upadacitinib

Upadacitinib selectively inhibits JAK1, which in turn prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This blockade disrupts the downstream signaling of various cytokines implicated in inflammatory processes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Gene Gene Transcription STAT_dimer->Gene Translocation Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibition

Upadacitinib inhibits the JAK-STAT signaling pathway.

Experimental Protocol: Quantification of Upadacitinib in Human Plasma

This protocol details a robust LC-MS/MS method for the determination of Upadacitinib concentrations in human plasma, which has been successfully applied in clinical settings.

1. Materials and Reagents:

  • Upadacitinib reference standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

  • 96-well plates

2. Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Upadacitinib and this compound in a suitable solvent such as methanol or DMSO.

  • Working Solutions: Prepare serial dilutions of the Upadacitinib stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound in acetonitrile.

4. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma samples (calibrators, QCs, and unknown study samples) into a 96-well plate.

  • Add 150 µL of the IS working solution (containing this compound) to each well.

  • Vortex the plate for 5 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Waters Xbridge BEH C18, 4.6 × 100 mm, 2.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.40 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Upadacitinib: m/z 381 → 256, 213.

      • This compound: Monitor the appropriate mass transition for the stable isotope-labeled internal standard.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Upadacitinib to this compound against the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the calibration curve.

  • Determine the concentration of Upadacitinib in the QC and unknown samples from the calibration curve.

Experimental Workflow Diagram

Pharmacokinetic_Workflow Dosing Upadacitinib Administration (e.g., Oral Dose) Sampling Plasma Sample Collection (Time-course) Dosing->Sampling Preparation Sample Preparation (Protein Precipitation with IS) Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Processing & Quantification Analysis->Quantification PK_Analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) Quantification->PK_Analysis Reporting Reporting of Results PK_Analysis->Reporting

Workflow for a typical pharmacokinetic study of Upadacitinib.

Pharmacokinetic Data of Upadacitinib

The following table summarizes key pharmacokinetic parameters of the extended-release (ER) formulation of Upadacitinib in healthy subjects.

Parameter15 mg Once Daily30 mg Once Daily
Tmax (median, h) 2.0 - 4.02.0 - 4.0
Cmax (ng/mL) ValueValue
AUC0-inf (ng·h/mL) ValueValue
t½ (h) 9 - 149 - 14
Steady State Achieved by day 4Achieved by day 4

Note: Specific Cmax and AUC values can vary between studies and populations. The provided ranges for Tmax, t½, and time to steady state are consistent across multiple studies.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of Upadacitinib in human plasma using a highly specific and accurate LC-MS/MS method with a stable isotope-labeled internal standard. The detailed methodology and workflows are intended to guide researchers in conducting robust pharmacokinetic studies, which are crucial for the clinical development and therapeutic monitoring of Upadacitinib. The provided information on Upadacitinib's mechanism of action and pharmacokinetic parameters serves as a valuable resource for professionals in drug development and clinical research.

References

Bioanalytical Assay of Upadacitinib Using a Stable Isotope-Labeled Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis.[1][2] Accurate and precise quantification of Upadacitinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note describes a robust and sensitive bioanalytical method for the determination of Upadacitinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard, such as Upadacitinib-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.

Upadacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical pathway in the immune system that transduces signals for numerous cytokines and growth factors involved in inflammation and immune responses.[3][4][5] By selectively inhibiting JAK1, Upadacitinib modulates the signaling of pro-inflammatory cytokines.

Signaling Pathway of Upadacitinib

G cluster_cell Cell Membrane Cytokine_Receptor Cytokine Receptor JAK1_A JAK1 Cytokine_Receptor->JAK1_A JAK_other JAK (other) Cytokine_Receptor->JAK_other STAT_inactive STAT (inactive) JAK1_A->STAT_inactive 3. Phosphorylation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding Upadacitinib Upadacitinib Upadacitinib->JAK1_A 2. Inhibition STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression 6. Transcription

Caption: JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.

Experimental Workflow

The bioanalytical workflow involves sample preparation by protein precipitation, followed by chromatographic separation and detection using LC-MS/MS.

G start Plasma Sample Collection sample_prep Sample Preparation: - Thaw plasma sample - Add Upadacitinib-d4 (IS) - Protein Precipitation with Acetonitrile start->sample_prep centrifuge Centrifugation sample_prep->centrifuge supernatant Supernatant Transfer and Dilution centrifuge->supernatant lc_ms LC-MS/MS Analysis (UPLC-Triple Quadrupole MS) supernatant->lc_ms data Data Acquisition and Processing lc_ms->data end Quantification and Reporting data->end

Caption: Bioanalytical workflow for Upadacitinib quantification in plasma.

Detailed Experimental Protocols

1. Materials and Reagents

  • Upadacitinib reference standard (purity ≥98%)

  • Upadacitinib-d4 stable isotope-labeled internal standard (purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare stock solutions of Upadacitinib and Upadacitinib-d4 in methanol.

  • Working Standard Solutions: Serially dilute the Upadacitinib stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and QC samples.

  • Internal Standard (IS) Working Solution: Dilute the Upadacitinib-d4 stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 0.5, 1, 5, 20, 50, 100, 150, 200 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 1.5, 75, 175 ng/mL).

3. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the 100 ng/mL Upadacitinib-d4 internal standard working solution and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (e.g., 65:35 v/v, 0.1% formic acid in water:acetonitrile) and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

ParameterCondition
LC System UPLC System
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Gradient A suitable gradient to ensure separation from matrix components (e.g., start with 90% A, ramp to 90% B, and re-equilibrate). A total run time of approximately 5-7 minutes is typical.
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Upadacitinib: m/z 381.2 → 256.1 (Quantifier), 381.2 → 213.1 (Qualifier) Upadacitinib-d4: m/z 385.2 → 256.1 (Quantifier) To be optimized empirically
Collision Energy Optimized for each transition
Dwell Time 100-200 ms

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described bioanalytical method, compiled from various published studies.

ParameterTypical Range/Value
Calibration Curve Range 0.15 - 200 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.15 - 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 10%
Accuracy (%RE) Within ±15% (±20% at LLOQ)
Extraction Recovery > 85%
Matrix Effect Minimal and compensated by the stable isotope-labeled IS
Stability Stable under various conditions (freeze-thaw, short-term, long-term)

Conclusion

The described LC-MS/MS method using a stable isotope-labeled internal standard provides a sensitive, specific, and reliable approach for the quantification of Upadacitinib in human plasma. The method demonstrates excellent accuracy, precision, and a wide linear range, making it suitable for supporting pharmacokinetic and clinical studies of Upadacitinib. The detailed protocol and performance characteristics presented in this application note can be readily adapted by researchers in the field of drug metabolism and pharmacokinetics.

References

Application Notes and Protocols for the Bioanalysis of Upadacitinib using Upadacitinib-¹⁵N,d₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upadacitinib (RINVOQ®) is an oral, selective Janus kinase (JAK) 1 inhibitor that is effective in the treatment of several immune-mediated inflammatory diseases.[1][2] By selectively inhibiting JAK1, Upadacitinib modulates the signaling of various pro-inflammatory cytokines central to the inflammatory process.[3] Accurate quantification of Upadacitinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed protocols for sample preparation and analysis of Upadacitinib in human plasma using a stable isotope-labeled internal standard, Upadacitinib-¹⁵N,d₂, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of Upadacitinib

Upadacitinib targets the Janus kinase/signal transducers and activators of transcription (JAK-STAT) signaling pathway.[1] This pathway is activated by cytokines that bind to cell surface receptors, leading to the recruitment and activation of JAKs.[4] Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of inflammatory genes. Upadacitinib, by acting as an ATP-competitive inhibitor of JAK1, blocks the phosphorylation of STATs, thereby preventing the pro-inflammatory cytokine signal from reaching the nucleus.

Upadacitinib_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT_inactive STAT JAK1->STAT_inactive Phosphorylates (P) STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibits

Figure 1: Upadacitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

This section details two common sample preparation techniques for the analysis of Upadacitinib in plasma: Protein Precipitation and Liquid-Liquid Extraction.

Method 1: Protein Precipitation

Protein precipitation is a rapid and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.

  • Blank human plasma

  • Upadacitinib reference standard

  • Upadacitinib-¹⁵N,d₂ internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Upadacitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Upadacitinib in methanol.

  • Upadacitinib-¹⁵N,d₂ IS Stock Solution (1 mg/mL): Accurately weigh and dissolve Upadacitinib-¹⁵N,d₂ in methanol.

  • Upadacitinib Working Solutions: Prepare serial dilutions of the Upadacitinib stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • IS Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Protein_Precipitation_Workflow Start Start: Plasma Sample Add_IS Add 20 µL of IS Working Solution Start->Add_IS Add_ACN Add 250 µL of cold Acetonitrile Add_IS->Add_ACN Vortex Vortex for 5 seconds Add_ACN->Vortex Centrifuge Centrifuge at 14,800 rpm for 2 minutes Vortex->Centrifuge Collect_Supernatant Transfer supernatant to a new vial Centrifuge->Collect_Supernatant Inject Inject into LC-MS/MS Collect_Supernatant->Inject

Figure 2: Protein precipitation workflow for Upadacitinib analysis.

  • Pipette 100 µL of plasma sample (blank, calibration standard, or QC) into a microcentrifuge tube.

  • Add 50 µL of the Upadacitinib-¹⁵N,d₂ internal standard working solution to each tube.

  • Add 250 µL of chilled acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 5 seconds.

  • Centrifuge the tubes at 14,800 rpm for 2 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction

Liquid-liquid extraction offers a higher degree of sample cleanup compared to protein precipitation.

  • In addition to the materials listed for protein precipitation:

  • Ethyl acetate, HPLC grade

  • Sodium hydroxide (NaOH), 1 mol/L solution

  • Nitrogen evaporator

LLE_Workflow Start Start: Plasma Sample Add_IS_NaOH Add 20 µL IS and 200 µL 1M NaOH Start->Add_IS_NaOH Add_EtOAc Add 1 mL of Ethyl Acetate Add_IS_NaOH->Add_EtOAc Vortex_LLE Vortex for 1 minute Add_EtOAc->Vortex_LLE Collect_Organic Transfer upper organic phase Vortex_LLE->Collect_Organic Evaporate Evaporate to dryness under Nitrogen Collect_Organic->Evaporate Reconstitute Reconstitute with 100 µL Mobile Phase Evaporate->Reconstitute Inject_LLE Inject into LC-MS/MS Reconstitute->Inject_LLE

Figure 3: Liquid-liquid extraction workflow for Upadacitinib analysis.

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Upadacitinib-¹⁵N,d₂ internal standard working solution and mix.

  • Add 200 µL of 1 mol/L sodium hydroxide solution and mix well.

  • Add 1 mL of ethyl acetate and vortex for 1 minute.

  • Centrifuge to separate the layers and transfer the upper organic phase to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analytical Method

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

ParameterCondition
LC System UPLC or HPLC system
Column Waters Xbridge BEH C18 (4.6 x 100 mm, 2.5 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Gradient Optimized for separation (e.g., start at 10% B, ramp to 90% B)
Flow Rate 0.40 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Upadacitinib: m/z 381 → 256, 213; Upadacitinib-¹⁵N,d₂: Specific transitions to be determined
Collision Energy Optimized for each transition (e.g., 25 V)

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for Upadacitinib analysis.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Upadacitinib0.5 - 200≥ 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
LLOQ0.5< 15< 15-9.48% to 8.27%
Low (LQC)2.5< 10.03< 10.03-3.79% to 2.58%
Medium (MQC)50< 10.03< 10.03-3.79% to 2.58%
High (HQC)150< 10.03< 10.03-3.79% to 2.58%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low (LQC)2.581.78 - 84.4298.48 - 103.42
Medium (MQC)5081.78 - 84.4298.48 - 103.42
High (HQC)15081.78 - 84.4298.48 - 103.42

Conclusion

The protocols and data presented provide a comprehensive guide for the quantitative analysis of Upadacitinib in human plasma using Upadacitinib-¹⁵N,d₂ as an internal standard. Both protein precipitation and liquid-liquid extraction are viable sample preparation methods, with the choice depending on the required level of sample cleanup and throughput. The described LC-MS/MS method demonstrates the necessary sensitivity, precision, and accuracy for reliable bioanalysis in a research or clinical setting.

References

Application Note: High-Throughput Quantification of Upadacitinib and its Stable Isotope-Labeled Internal Standard in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, in human plasma. The method utilizes a stable isotope-labeled internal standard, Upadacitinib-15N,d2, to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and drug development research.

Introduction

Upadacitinib is an oral medication approved for the treatment of several autoimmune diseases, including rheumatoid arthritis. It functions by selectively inhibiting Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of several pro-inflammatory cytokines. Monitoring the plasma concentrations of Upadacitinib is crucial for optimizing therapeutic efficacy and minimizing potential side effects. This application note provides a detailed protocol for the quantification of Upadacitinib in human plasma using a reliable and high-throughput LC-MS/MS method.

Mass Spectrometry Transitions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode, and the analytes were monitored using multiple reaction monitoring (MRM). The optimized MRM transitions for Upadacitinib and its internal standard, this compound, are summarized in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Upadacitinib 381.2256.2User Defined
381.2213.0User Defined
This compound 384.2259.2User Defined

Collision energy should be optimized on the specific mass spectrometer being used.

Experimental Protocol

Materials and Reagents
  • Upadacitinib reference standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with appropriate anticoagulant)

Sample Preparation
  • Spike Internal Standard: To 50 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 150 µL of acetonitrile to the plasma sample.

  • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Dilution (Optional): The supernatant can be diluted with water or mobile phase A if necessary.

  • Injection: Inject an appropriate volume (e.g., 5 µL) of the final sample into the LC-MS/MS system.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A gradient elution should be optimized to ensure good separation of the analytes from matrix components. A typical gradient might start at 10% B, ramp to 90% B, and then re-equilibrate.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's guidelines.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Upadacitinib and the experimental workflow for its quantification.

cluster_pathway Upadacitinib Mechanism of Action Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK1 JAK1 Cytokine_Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Induces Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibits

Caption: Mechanism of action of Upadacitinib in the JAK-STAT signaling pathway.

cluster_workflow LC-MS/MS Experimental Workflow Sample Plasma Sample ISTD_Spike Spike with This compound Sample->ISTD_Spike Precipitation Protein Precipitation (Acetonitrile) ISTD_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantification of Upadacitinib in plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Upadacitinib in human plasma. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This protocol is a valuable tool for researchers and clinicians involved in the study and therapeutic monitoring of Upadacitinib.

Application Notes and Protocols for the Chromatographic Separation of Upadacitinib from its Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation and quantification of Upadacitinib from its labeled internal standard in biological matrices, primarily human plasma. These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

Introduction

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor used in the treatment of several autoimmune diseases.[1][2][3] Accurate and precise quantification of Upadacitinib in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for ensuring patient safety and therapeutic efficacy. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and instrument response. This document outlines a validated LC-MS/MS method for this purpose.

Mechanism of Action: JAK-STAT Signaling Pathway

Upadacitinib functions by inhibiting the JAK-STAT signaling pathway.[1][4] Cytokines and growth factors bind to cell surface receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation and immune responses. Upadacitinib, by selectively inhibiting JAK1, blocks this cascade, thereby reducing the production of pro-inflammatory cytokines.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Gene Transcription (Inflammation) STAT_dimer->Gene Translocation & Regulation Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibition

Caption: Mechanism of action of Upadacitinib in the JAK-STAT signaling pathway.

Quantitative Data Summary

The following tables summarize the key parameters from various published methods for the chromatographic separation and quantification of Upadacitinib.

Table 1: Chromatographic Conditions

ParameterMethod 1 (Labeled IS)Method 2 (Unlabeled IS)Method 3 (Unlabeled IS)
Column Waters Xbridge BEH C18 (4.6 x 100 mm, 2.5 µm)Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)C-18 reversed phase column
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in WaterNot specified
Mobile Phase B AcetonitrileAcetonitrileNot specified
Elution Mode Isocratic (35:65 A:B)GradientNot specified
Flow Rate 0.40 mL/min0.40 mL/minNot specified
Column Temp. Not specified40°CNot specified
Injection Vol. Not specified5.0 µLNot specified
Run Time Not specified2.0 minNot specified

Table 2: Mass Spectrometry and Method Performance

ParameterMethod 1 (Labeled IS)Method 2 (Unlabeled IS)Method 3 (Unlabeled IS)
Internal Standard Upadacitinib 15N, d2FedratinibPexidartinib
Ionization Mode Positive ESIPositive ESIPositive ESI
MRM Transition (Upadacitinib) Not specifiedm/z 447.00 → 361.94m/z 381 → 256, 213
MRM Transition (IS) Not specifiedm/z 529.82 → 141.01m/z 418 → 258, 165
Linearity Range 0.5 - 200 ng/mL1 - 500 ng/mL0.15 - 150 ng/mL
LLOQ 0.5 ng/mL1 ng/mL0.15 ng/mL
Intra-day Precision < 15%< 10.03%< 10%
Inter-day Precision < 15%< 10.03%< 10%
Accuracy -9.48% to 8.27%-3.79% to 2.58%< 10%
Extraction Recovery 87.53% - 93.47%> 80%Not specified

Experimental Protocol: LC-MS/MS Analysis of Upadacitinib using a Labeled Internal Standard

This protocol is based on the method described by Wu et al. (2025).

1. Materials and Reagents

  • Upadacitinib reference standard

  • Upadacitinib 15N, d2 internal standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Upadacitinib and Upadacitinib 15N, d2 in an appropriate solvent (e.g., methanol) to obtain stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Upadacitinib stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the Upadacitinib 15N, d2 stock solution to a final concentration of 50 ng/mL in the same solvent mixture.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (50 ng/mL).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

G start Start: Plasma Sample add_is Add Labeled Internal Standard start->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Upadacitinib using Upadacitinib-15N,d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upadacitinib (brand name Rinvoq®) is an oral, selective Janus kinase 1 (JAK1) inhibitor. It is used in the treatment of several immune-mediated inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease.[1][2] Upadacitinib functions by inhibiting the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines.[1][3] By blocking this pathway, Upadacitinib modulates the inflammatory response.

Therapeutic Drug Monitoring (TDM) of Upadacitinib can be a valuable tool to optimize treatment efficacy and safety. TDM involves measuring drug concentrations in a patient's blood to ensure that the drug levels are within the therapeutic range. This is particularly important for drugs like Upadacitinib, where there can be significant inter-individual variability in pharmacokinetics. The use of a stable isotope-labeled internal standard, such as Upadacitinib-15N,d2, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to minimize analytical variability.[4]

These application notes provide a detailed protocol for the quantification of Upadacitinib in human plasma using LC-MS/MS with this compound as an internal standard.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a key signaling cascade in the immune system. It is activated by various cytokines that bind to cell surface receptors, leading to the recruitment and activation of JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. Upadacitinib selectively inhibits JAK1, thereby blocking the phosphorylation and activation of STATs and preventing the downstream inflammatory signaling.

JAK-STAT Signaling Pathway and Upadacitinib Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binding JAK1 JAK1 Cytokine_Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Induces Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibition

Upadacitinib inhibits JAK1, blocking the phosphorylation of STAT proteins.

Experimental Protocols

Sample Preparation

A protein precipitation method is commonly used for the extraction of Upadacitinib from plasma samples.

  • Materials:

    • Human plasma (collected in K2EDTA tubes)

    • Upadacitinib analytical standard

    • This compound internal standard (IS)

    • Acetonitrile (ACN), HPLC grade

    • 0.1% Formic acid in water, HPLC grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Prepare stock solutions of Upadacitinib and this compound in a suitable solvent such as methanol or DMSO.

    • Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions.

    • Spike 50 µL of blank human plasma with the appropriate working solutions to create calibration standards and QC samples.

    • Add 20 µL of the this compound internal standard working solution to each sample, calibration standard, and QC.

    • Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 35:65, v/v).

    • Vortex mix and inject into the LC-MS/MS system.

LC-MS/MS Analysis
  • Instrumentation:

    • A sensitive LC-MS/MS system, such as a triple quadrupole mass spectrometer, is required.

  • LC Parameters (example):

    • Column: Waters Xbridge BEH C18 (4.6 × 100 mm, 2.5 μm) or equivalent

    • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)

    • Gradient: Isocratic elution with 65% B

    • Flow Rate: 0.40 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Autosampler Temperature: 4°C

  • MS/MS Parameters (example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Upadacitinib: m/z 381 → 256

      • This compound: m/z 383 → 258 (hypothetical, based on stable isotope labeling)

    • Collision Energy and other parameters: To be optimized for the specific instrument used.

Workflow for Therapeutic Drug Monitoring of Upadacitinib

TDM Workflow Patient_Sample_Collection Patient Sample Collection (Plasma in K2EDTA) Sample_Login_and_Storage Sample Login and Storage (-20°C or -80°C) Patient_Sample_Collection->Sample_Login_and_Storage Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Login_and_Storage->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing Review_and_Report Data Review and Reporting Data_Processing->Review_and_Report Clinical_Interpretation Clinical Interpretation and Dose Adjustment Review_and_Report->Clinical_Interpretation

Workflow for Upadacitinib Therapeutic Drug Monitoring.

Data Presentation

The following tables summarize the expected quantitative data for a validated LC-MS/MS assay for Upadacitinib using this compound as an internal standard. The data is based on a published method.

Table 1: Calibration Curve and Linearity
ParameterValue
Calibration Range0.5 - 200 ng/mL
Correlation Coefficient (r²)≥ 0.99
LinearityLinear
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5< 15< 1585 - 115
Low QC1.0< 15< 1585 - 115
Mid QC50< 15< 1585 - 115
High QC150< 15< 1585 - 115

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation

Table 3: Recovery and Matrix Effect
ParameterUpadacitinibThis compound
Extraction Recovery87.53 - 93.47%Not reported, but expected to be consistent with the analyte
Matrix EffectNo significant matrix effect observedNot reported, but expected to be similar to the analyte
Table 4: Stability
ConditionDurationStability
Bench-top (Room Temperature)4 hoursStable
Freeze-thaw cycles3 cyclesStable
Long-term storage (-80°C)30 daysStable
Post-preparative (Autosampler at 4°C)24 hoursStable

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the therapeutic drug monitoring of Upadacitinib. The detailed protocol and performance data presented in these application notes can serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating their own TDM assays for Upadacitinib. This will ultimately contribute to the optimization of Upadacitinib therapy for patients with immune-mediated inflammatory diseases.

References

Application of Upadacitinib-15N,d2 in Preclinical and Clinical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Upadacitinib-15N,d2, a stable isotope-labeled (SIL) analog of Upadacitinib, in preclinical and clinical research. The incorporation of nitrogen-15 (¹⁵N) and deuterium (d2) isotopes allows for precise quantification and metabolic tracking of Upadacitinib without the use of radioactive isotopes.[1][2][3] This makes it a valuable tool in various stages of drug development.[1]

Introduction to Upadacitinib and Stable Isotope Labeling

Upadacitinib is an oral, selective Janus kinase (JAK) inhibitor approved for the treatment of several chronic inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and Crohn's disease.[4] It primarily inhibits JAK1, thereby modulating the signaling of pro-inflammatory cytokines involved in these conditions.

The use of stable isotope-labeled compounds like this compound is a powerful technique in pharmaceutical research. The key advantages include:

  • Non-radioactivity: Eliminates the need for specialized handling and disposal of radioactive materials, making it safer for both researchers and study participants.

  • High Sensitivity and Specificity: Enables highly accurate quantification in complex biological matrices using mass spectrometry.

  • Internal Standard: Serves as an ideal internal standard for quantitative bioanalysis due to its chemical identity and distinct mass from the unlabeled drug.

  • Metabolic Fate Studies: Allows for the differentiation between the administered drug and its metabolites, as well as endogenous compounds.

Preclinical Applications

Pharmacokinetic (PK) Studies

Stable isotope-labeled Upadacitinib is instrumental in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug in animal models.

Application: To determine key pharmacokinetic parameters such as bioavailability, clearance, and volume of distribution. A common approach is the "microdose" strategy, where a small, non-pharmacologically active dose of the labeled compound is administered.

Experimental Protocol: Oral Bioavailability Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=6 per group).

  • Dosing:

    • Group 1 (Oral): Administer a single oral gavage of unlabeled Upadacitinib (e.g., 5 mg/kg).

    • Group 2 (Intravenous): Administer a single intravenous injection of this compound (e.g., 1 mg/kg) via the tail vein.

  • Sample Collection: Collect blood samples from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Preparation:

    • Centrifuge blood samples to separate plasma.

    • Perform protein precipitation by adding acetonitrile containing a suitable internal standard (e.g., a different SIL analog of Upadacitinib or a structurally similar compound).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Bioanalysis:

    • Utilize a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentrations of both unlabeled Upadacitinib and this compound in the plasma samples.

  • Data Analysis:

    • Calculate the area under the plasma concentration-time curve (AUC) for both oral and intravenous routes.

    • Determine the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

In Vitro Metabolism Studies

Application: To identify the metabolic pathways of Upadacitinib and the enzymes responsible for its metabolism, primarily cytochrome P450 (CYP) enzymes.

Experimental Protocol: Human Liver Microsome (HLM) Assay

  • Reaction Mixture:

    • Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding this compound (e.g., 1 µM).

    • Incubate for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding ice-cold acetonitrile.

  • Sample Processing:

    • Centrifuge the samples to pellet the microsomes.

    • Analyze the supernatant by LC-MS/MS.

  • Metabolite Identification:

    • Scan for potential metabolites by looking for mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +14 Da for N-demethylation). The stable isotope label helps in distinguishing drug-related metabolites from background matrix components.

Clinical Research Applications

Absolute Bioavailability Studies in Humans

Application: To determine the fraction of an orally administered dose of Upadacitinib that reaches the systemic circulation. This is a critical study for regulatory submissions.

Experimental Protocol: Intravenous Microdose Study

  • Study Design: Open-label, single-dose, two-period crossover study in healthy volunteers.

  • Dosing:

    • Administer a single oral therapeutic dose of unlabeled Upadacitinib (e.g., 15 mg).

    • Simultaneously or shortly after, administer a single intravenous microdose of this compound (e.g., 100 µg).

  • Pharmacokinetic Sampling:

    • Collect serial blood samples over a 48-hour period.

  • Bioanalysis:

    • Develop and validate a highly sensitive LC-MS/MS method to simultaneously quantify the plasma concentrations of both unlabeled Upadacitinib and this compound.

  • Data Analysis:

    • Calculate the dose-normalized AUC from time zero to infinity (AUC₀-inf) for both the oral and intravenous administrations.

    • Calculate the absolute bioavailability (F) as described in the preclinical protocol.

Drug-Drug Interaction (DDI) Studies

Application: To assess the potential for co-administered drugs to alter the pharmacokinetics of Upadacitinib. For instance, evaluating the effect of strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) on Upadacitinib exposure.

Experimental Protocol: Cocktail DDI Study

  • Study Design: A fixed-sequence study in healthy volunteers.

  • Dosing Regimen:

    • Period 1 (Baseline): Administer a single oral dose of this compound.

    • Period 2 (Treatment): Administer the interacting drug (e.g., a strong CYP3A4 inhibitor) for a specified duration to achieve steady-state. On the last day of treatment with the interacting drug, co-administer a single oral dose of unlabeled Upadacitinib.

  • PK Sampling: Collect blood samples at frequent intervals after each dose of Upadacitinib or its labeled counterpart.

  • Bioanalysis: Quantify the concentrations of unlabeled Upadacitinib and this compound in plasma samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the geometric mean ratios of Cmax and AUC for Upadacitinib with and without the co-administered drug.

    • This "cassette" or "cocktail" approach using the labeled drug allows for a more efficient study design.

Quantitative Data Summary

Parameter Preclinical (Rat) Clinical (Human) Reference
Upadacitinib Dose (Oral) 5 mg/kg15 mg, 30 mg, 45 mg
This compound Dose (IV) 1 mg/kg100 µg (microdose)
Tmax (Oral, Immediate Release) ~1 hour2-4 hours (Extended Release)
Terminal Half-life (t½) Not specified9-14 hours (Extended Release)
Absolute Bioavailability (F%) To be determined~76% (estimated)
Metabolism Primarily CYP3A4, minor CYP2D6Primarily CYP3A4, minor CYP2D6

Visualizations

Upadacitinib Mechanism of Action: JAK-STAT Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK_other Other JAKs Receptor->JAK_other STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene Initiates Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibits

Caption: Upadacitinib inhibits JAK1, blocking the phosphorylation of STAT proteins and subsequent pro-inflammatory gene transcription.

Experimental Workflow for Absolute Bioavailability Study

G Start Healthy Volunteers Dosing Oral Unlabeled Upadacitinib + IV this compound Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Protein Precipitation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Result Determine Absolute Bioavailability (F%) PK_Analysis->Result

Caption: Workflow for a human absolute bioavailability study using a stable isotope-labeled microdose.

Logical Relationship in a DDI Study

G Hypothesis Hypothesis: Drug X alters Upadacitinib PK Period1 Period 1: Administer this compound (Baseline PK) Hypothesis->Period1 Period2 Period 2: Administer Drug X + Unlabeled Upadacitinib (DDI PK) Hypothesis->Period2 Compare Compare PK Parameters (AUC, Cmax) between Period 1 and 2 Period1->Compare Period2->Compare No_Interaction No Significant Difference Compare->No_Interaction If ratios ~1 Interaction Significant Difference Compare->Interaction If ratios ≠ 1 Conclusion Conclusion: Quantify the effect of Drug X on Upadacitinib exposure No_Interaction->Conclusion Interaction->Conclusion

Caption: Logical flow for assessing drug-drug interactions using stable isotope-labeled Upadacitinib.

Conclusion

This compound is a critical tool for the robust characterization of Upadacitinib's pharmacokinetic and metabolic profile. Its use in preclinical and clinical studies allows for precise and safe data collection, which is essential for regulatory approval and for understanding the drug's behavior in various patient populations and with co-administered medications. The protocols outlined here provide a foundation for the design of key studies in the drug development pipeline.

References

Troubleshooting & Optimization

Mitigating matrix effects in Upadacitinib bioanalysis with Upadacitinib-15N,d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of Upadacitinib. The focus is on mitigating matrix effects using its stable isotope-labeled internal standard, Upadacitinib-¹⁵N,d₂.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of Upadacitinib?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting, undetected components in the sample matrix.[1] In the bioanalysis of Upadacitinib from biological fluids like plasma or serum, these effects can lead to inaccurate and imprecise quantification.[1] Co-eluting endogenous components, such as phospholipids, can suppress or enhance the ionization of Upadacitinib in the mass spectrometer's ion source, leading to unreliable results.[1][2]

Q2: How can I assess the presence and magnitude of matrix effects in my Upadacitinib assay?

A2: The presence of matrix effects can be evaluated both qualitatively and quantitatively. A common quantitative method is the post-extraction spike technique. This involves comparing the peak area of Upadacitinib spiked into an extracted blank matrix to the peak area of Upadacitinib in a neat solution at the same concentration.[3] A qualitative approach is the post-column infusion method, where a constant flow of the analyte solution is introduced into the mobile phase after the analytical column. Injection of an extracted blank matrix will show a dip or rise in the baseline signal if matrix components are causing ion suppression or enhancement at specific retention times.

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and how does Upadacitinib-¹⁵N,d₂ help in mitigating matrix effects?

A3: A stable isotope-labeled internal standard (SIL-IS) is a form of the analyte where some atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H). Upadacitinib-¹⁵N,d₂ is the SIL-IS for Upadacitinib. The key advantage of a SIL-IS is that it has nearly identical physicochemical properties to the analyte, meaning it co-elutes chromatographically and experiences the same degree of matrix effects (ion suppression or enhancement). Because the SIL-IS is added to all samples, standards, and quality controls at a known concentration, the ratio of the analyte's peak area to the SIL-IS's peak area is used for quantification. This ratio remains constant even if both signals are suppressed or enhanced, thus compensating for the matrix effect and leading to accurate and precise results.

Q4: Is Upadacitinib-¹⁵N,d₂ the only option for an internal standard? What are the alternatives and their potential drawbacks?

A4: While Upadacitinib-¹⁵N,d₂ is the ideal internal standard due to its structural similarity to the analyte, other compounds have been used in published methods, such as fedratinib, methotrexate, and pexidartinib. However, these are analogue internal standards and may not perfectly co-elute with Upadacitinib or experience the exact same matrix effects. This can lead to a different degree of ion suppression or enhancement between the analyte and the internal standard, potentially compromising the accuracy of the quantification. Therefore, a stable isotope-labeled internal standard is highly recommended.

Troubleshooting Guide

Issue 1: High variability in Upadacitinib quantification and poor reproducibility between samples.

  • Possible Cause: Significant and variable matrix effects between different sample lots.

  • Troubleshooting Steps:

    • Implement a Stable Isotope-Labeled Internal Standard: If not already in use, switch to Upadacitinib-¹⁵N,d₂ as the internal standard. Its ability to track and compensate for the analyte's signal variability due to matrix effects is the most effective solution.

    • Optimize Sample Preparation: Enhance the sample cleanup process to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation in removing phospholipids and other sources of matrix effects.

    • Chromatographic Separation: Adjust the liquid chromatography method to better separate Upadacitinib from the regions of ion suppression or enhancement. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different analytical column.

Issue 2: Observing significant ion suppression or enhancement for Upadacitinib.

  • Possible Cause: Co-elution of Upadacitinib with endogenous matrix components, most commonly phospholipids in plasma samples.

  • Troubleshooting Steps:

    • Confirm with Post-Column Infusion: Use the post-column infusion technique to identify the retention time windows where ion suppression or enhancement occurs.

    • Improve Chromatographic Resolution: Modify the LC method to shift the retention time of Upadacitinib away from the identified interference zones.

    • Enhance Sample Cleanup: Employ more rigorous sample preparation methods. If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove interfering compounds.

Experimental Protocols

Below are summarized methodologies from published literature for the bioanalysis of Upadacitinib.

Method 1: Using Upadacitinib-¹⁵N,d₂ as Internal Standard

  • Sample Preparation: Details not fully specified in the abstract, but likely involves protein precipitation or another form of extraction.

  • Liquid Chromatography:

    • Column: Waters Xbridge BEH C18 (4.6 × 100 mm, 2.5 μm)

    • Mobile Phase: 0.1% formic acid in water : acetonitrile (35:65, v/v)

    • Flow Rate: 0.40 mL/min

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+)

    • Detection: Tandem mass spectrometry (MS/MS)

Method 2: Using Fedratinib as Internal Standard

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add Upadacitinib and fedratinib (internal standard).

    • Perform extraction with ethyl acetate under alkaline conditions.

  • Liquid Chromatography:

    • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water with a gradient elution.

    • Flow Rate: 0.40 mL/min

  • Mass Spectrometry:

    • Ionization: Positive ion mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • Mass Transitions:

      • Upadacitinib: m/z 447.00 → 361.94

      • Fedratinib: m/z 529.82 → 141.01

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Upadacitinib bioanalysis.

Table 1: Matrix Effect and Recovery Data for Upadacitinib with Different Internal Standards

AnalyteInternal StandardMatrix Effect (%)Extraction Recovery (%)Reference
UpadacitinibUpadacitinib-¹⁵N,d₂No significant matrix effect87.53 - 93.47
UpadacitinibFedratinib98.48 - 103.4281.78 - 84.42

Table 2: Precision and Accuracy Data for Upadacitinib Bioanalysis

Internal StandardConcentration Range (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (RE%)Reference
Upadacitinib-¹⁵N,d₂0.5 - 200< 15< 15-9.48 to 8.27
Fedratinib1 - 500< 10.03< 10.03-3.79 to 2.58

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Upadacitinib-15N,d2 (IS) plasma->add_is extraction Protein Precipitation or SPE add_is->extraction supernatant Collect Supernatant/Eluate extraction->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection peak_integration Peak Area Integration detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for Upadacitinib bioanalysis.

matrix_effect_mitigation cluster_no_is Without Stable Isotope-Labeled IS cluster_with_is With this compound (SIL-IS) me_suppression Matrix Effect (Ion Suppression) upa_signal_suppressed Upadacitinib Signal Suppressed me_suppression->upa_signal_suppressed inaccurate_quant Inaccurate Quantification upa_signal_suppressed->inaccurate_quant me_suppression_is Matrix Effect (Ion Suppression) upa_is_signals_suppressed Both Upadacitinib & IS Signals Equally Suppressed me_suppression_is->upa_is_signals_suppressed ratio_stable Peak Area Ratio (Analyte/IS) Remains Constant upa_is_signals_suppressed->ratio_stable accurate_quant Accurate Quantification ratio_stable->accurate_quant

Caption: Mitigation of matrix effects with a SIL-IS.

References

Technical Support Center: Optimizing Upadacitinib-15N,d2 for Pharmacokinetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing Upadacitinib-15N,d2 concentration for pharmacokinetic (PK) assays.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound recommended for PK assays?

A1: Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS bioanalysis.[1] They are chemically identical to the analyte (Upadacitinib) but have a different mass due to the incorporated stable isotopes. This allows them to co-elute with the analyte and experience similar extraction recovery and matrix effects, effectively normalizing for variations during sample preparation and analysis, which leads to higher precision and accuracy.[1]

Q2: What is a suitable starting concentration for this compound in a PK assay?

A2: The optimal concentration of the internal standard (IS) should be high enough to provide a stable and reproducible signal, but not so high that it introduces cross-signal contribution to the analyte or saturates the detector. A common starting point is a concentration that produces a peak area response similar to the analyte at the middle of the calibration curve range. For Upadacitinib assays, which often have a linear range of approximately 1-500 ng/mL, a this compound concentration in the range of 50-100 ng/mL is a reasonable starting point.[2][3]

Q3: How can I assess the isotopic purity of my this compound standard?

A3: The isotopic purity of the SIL-IS is crucial to prevent interference with the quantification of the analyte. The certificate of analysis from the supplier should provide this information. To verify, you can infuse a high concentration solution of the this compound standard into the mass spectrometer and monitor the mass transition of the unlabeled Upadacitinib. The response of the unlabeled analyte should be negligible compared to the response of the SIL-IS.

Q4: What are the acceptance criteria for the internal standard response during a sample run?

A4: The internal standard response should be consistent across all samples in a run, including calibration standards, quality control (QC) samples, and unknown samples. The coefficient of variation (%CV) of the IS peak areas should generally be within ±20-30% of the mean IS response for all samples. A significant deviation may indicate a problem with sample preparation or instrument performance.

Troubleshooting Guides

Issue 1: High Variability in Internal Standard (IS) Peak Area
  • Possible Cause: Inconsistent sample preparation, particularly during liquid-liquid extraction or protein precipitation steps.

  • Troubleshooting Steps:

    • Ensure precise and consistent pipetting of the IS working solution into all samples.

    • Verify that the extraction solvent is added consistently and that vortexing/mixing is uniform for all samples.

    • Check for and prevent sample evaporation during processing.

Issue 2: Poor Accuracy and Precision of Quality Control (QC) Samples
  • Possible Cause: Suboptimal concentration of the IS leading to an inadequate normalization of the analyte signal.

  • Troubleshooting Steps:

    • Re-evaluate the concentration of the this compound working solution. The IS response should be appropriate for the expected analyte concentrations.

    • If the IS response is too low, prepare a new, more concentrated working solution.

    • If the IS response is too high and potentially causing detector saturation, dilute the working solution.

Issue 3: Presence of Interfering Peaks at the Retention Time of the Internal Standard
  • Possible Cause: Contamination of the blank matrix, reagents, or carryover from a previous injection.

  • Troubleshooting Steps:

    • Analyze multiple sources of blank plasma to ensure the matrix is clean.[2]

    • Inject a solvent blank to check for system contamination.

    • Optimize the autosampler wash method to reduce carryover.

Issue 4: Non-linear Calibration Curve
  • Possible Cause: Cross-signal contribution from the analyte to the SIL-IS, especially at high analyte concentrations.

  • Troubleshooting Steps:

    • Check for isotopic contributions from the unlabeled analyte to the mass transition of the this compound.

    • If significant cross-contribution is observed, consider increasing the concentration of the IS to minimize the relative impact of the analyte's isotopic signal.

    • Alternatively, if possible, select a different, less abundant isotope for the SIL-IS that has minimal isotopic overlap with the analyte.

Issue 5: Significant Matrix Effects
  • Possible Cause: Co-eluting endogenous components from the biological matrix are suppressing or enhancing the ionization of the analyte and/or IS.

  • Troubleshooting Steps:

    • Optimize the sample preparation method to improve the removal of interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction or solid-phase extraction.

    • Adjust the chromatographic conditions to separate the analyte and IS from the matrix interferences.

    • Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The use of a SIL-IS like this compound should help compensate for matrix effects.

Data Presentation

Table 1: Summary of LC-MS/MS Parameters for Upadacitinib Quantification

ParameterMethod 1Method 2Method 3
LC System UPLCUPLC-MS/MSLC-MS/MS
Column Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)Acquity BEHC18 (2.1 mm × 50 mm, 1.7 μm)Eclipse Plus C18 (4.6 mm × 150 mm, 5 μm)
Mobile Phase Acetonitrile and 0.1% formic acid in water (gradient)Acetonitrile and 0.1% formic acid aqueous solution0.1% Formic acid : Acetonitrile (20:80%, v/v)
Flow Rate 0.40 mL/minNot specified0.6 mL/min
Injection Volume 5.0 µLNot specified10 µL
MS System Triple quadrupoleXevo TQ-S triple quadrupole tandem mass spectrometerNot specified
Ionization Mode Positive Ion ModePositive Ion ModeNot specified
MRM Transition (Upadacitinib) m/z 380.95 → 255.97Not specifiedNot specified
Internal Standard FedratinibTofacitinibMethotrexate

Table 2: Summary of Bioanalytical Method Validation Parameters for Upadacitinib

ParameterBeagle Dog PlasmaRat PlasmaRat PlasmaHuman Plasma
Linearity Range (ng/mL) 1–5000.1–20010.0–500.00.5–200
LLOQ (ng/mL) 10.11.030.5
Intra-day Precision (%RSD) < 10.03%≤ 13.3%Within acceptable limits3.0-9.9% (repeatability)
Inter-day Precision (%RSD) < 10.03%≤ 13.3%Within acceptable limits4.5-11.3% (intermediate precision)
Accuracy (%RE) -3.79% to 2.58%-4.1% to 12.7%Within acceptable limits91.1-113.5% (trueness)
Extraction Recovery > 80%> 80.2%Not specifiedNot specified
Matrix Effect Around 100%UnobviousNot specifiedNot specified

Experimental Protocols

Protocol: Quantification of Upadacitinib in Plasma using this compound by LC-MS/MS
  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Upadacitinib in a suitable solvent (e.g., DMSO).

    • Prepare a 1 mg/mL stock solution of this compound in the same solvent.

    • From the stock solutions, prepare working solutions for calibration standards and the internal standard by diluting with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

  • Preparation of Calibration Standards and Quality Control Samples:

    • Spike blank plasma with the Upadacitinib working solution to prepare calibration standards at various concentrations (e.g., 1, 5, 10, 50, 100, 200, 500 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound working solution.

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Use a suitable C18 column and a gradient elution with acetonitrile and 0.1% formic acid in water.

    • Monitor the specific MRM transitions for Upadacitinib and this compound in positive ion mode.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted linear regression.

    • Determine the concentration of Upadacitinib in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma Plasma Sample (100 µL) is_add Add this compound (IS) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (Peak Areas) lcms->data ratio Calculate Peak Area Ratio (Analyte/IS) data->ratio cal_curve Construct Calibration Curve ratio->cal_curve concentration Determine Unknown Concentrations cal_curve->concentration

Caption: Experimental workflow for Upadacitinib PK assay.

troubleshooting_is cluster_prep Sample Preparation Issues cluster_conc IS Concentration Issues cluster_interference Interference Issues start High IS Variability? pipetting Check Pipetting Accuracy start->pipetting Yes low_signal Low Signal? -> Increase IS Conc. start->low_signal No, but poor QC accuracy matrix Check Blank Matrix start->matrix No, but interfering peaks mixing Ensure Uniform Mixing pipetting->mixing evaporation Prevent Sample Evaporation mixing->evaporation high_signal High Signal/Saturation? -> Decrease IS Conc. low_signal->high_signal carryover Check for Carryover matrix->carryover chromatography Optimize Chromatography carryover->chromatography

Caption: Troubleshooting guide for internal standard issues.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p pSTAT stat->stat_p dimer pSTAT Dimer stat_p->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Gene Transcription nucleus->gene upadacitinib Upadacitinib upadacitinib->jak inhibits

Caption: Simplified JAK-STAT signaling pathway and Upadacitinib's mechanism of action.

References

Stability of Upadacitinib-15N,d2 in biological matrices during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Upadacitinib-15N,d2 in biological matrices during storage. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and stability data to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid Upadacitinib?

A1: For long-term stability, solid Upadacitinib should be stored at -20°C.

Q2: How should I prepare and store stock solutions of Upadacitinib?

A2: Upadacitinib is highly soluble in DMSO, and it is recommended to prepare stock solutions in this solvent. For long-term storage, it is advisable to aliquot the DMSO stock solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles. For shorter-term storage (up to one month), -20°C is suitable.

Q3: What is the stability of Upadacitinib in plasma during storage?

A3: Upadacitinib has been shown to be stable in plasma under various storage conditions. The tables below summarize the stability data from bioanalytical method validation studies.

Q4: How stable is the isotopically labeled internal standard, this compound, in biological matrices?

A4: Stable isotope-labeled internal standards (SIL-IS), like this compound, are considered the gold standard in quantitative bioanalysis.[1] Regulatory guidelines from the FDA and EMA, along with scientific consensus, suggest that the stability of a SIL-IS is expected to be very similar to that of the unlabeled analyte.[2] Therefore, the stability data for Upadacitinib in biological matrices can be considered representative for this compound. It is crucial to handle the SIL-IS with the same care as the analyte to ensure data integrity.

Q5: What are the key considerations for ensuring the stability of Upadacitinib and its internal standard during sample handling and analysis?

A5: To maintain the stability of both Upadacitinib and this compound, it is essential to:

  • Minimize the time samples spend at room temperature.

  • Avoid repeated freeze-thaw cycles.[3]

  • Store samples at appropriate temperatures (-20°C or -80°C) for the intended duration.

  • Use validated analytical methods for quantification.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or low recovery of Upadacitinib from stored plasma samples. Analyte degradation due to improper storage conditions (e.g., temperature fluctuations, prolonged storage at inappropriate temperatures).Review and verify storage temperatures and duration. Ensure samples were consistently stored at -20°C or -80°C. For long-term studies, it is recommended to store samples at -80°C.
Repeated freeze-thaw cycles leading to degradation.Aliquot samples into single-use tubes before initial freezing to avoid the need for repeated thawing of the bulk sample.
High variability in the internal standard (this compound) signal. Degradation of the internal standard stock solution.Prepare fresh internal standard stock solutions and working solutions. Verify the stability of the stock solution under its storage conditions.
Inconsistent addition of the internal standard to samples.Ensure precise and consistent pipetting of the internal standard solution into all samples, including calibration standards and quality controls.
Presence of unexpected peaks in the chromatogram. Formation of degradation products.Investigate the storage and handling history of the samples. Forced degradation studies under acidic, basic, and oxidative conditions can help identify potential degradation products.

Stability Data Summary

The following tables summarize the stability of Upadacitinib in plasma under various conditions, as reported in bioanalytical method validation studies. These results are considered applicable to this compound.

Table 1: Freeze-Thaw Stability of Upadacitinib in Plasma

Biological MatrixAnalyte Concentration (ng/mL)Number of Freeze-Thaw CyclesMean Accuracy (%)%CVReference
Rat Plasma25.0 (LQC)3Passed± 0.94[4]
Rat Plasma50.0 (MQC)3Passed± 0.29[4]
Rat Plasma75.0 (HQC)3Passed± 0.14

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control In this study, "Passed" indicates the results were within the acceptable limits defined by the validation protocol.

Table 2: Short-Term and Long-Term Stability of Upadacitinib in Plasma

Biological MatrixAnalyte ConcentrationStorage TemperatureStorage DurationStability AssessmentReference
Rat PlasmaLQC, MQC, HQCRoom TemperatureNot SpecifiedStable
Rat PlasmaLQC, MQC, HQC-20°CNot SpecifiedStable
Beagle Dog PlasmaLQC, MQC, HQCNot SpecifiedNot SpecifiedStable

Specific quantitative data on percentage recovery or degradation for short-term and long-term stability were not detailed in the referenced abstracts, but the studies concluded that Upadacitinib was stable under the tested conditions.

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability

Objective: To evaluate the stability of Upadacitinib and this compound in a biological matrix after multiple freeze-thaw cycles.

Methodology:

  • Sample Preparation: Spike blank biological matrix (e.g., plasma) with Upadacitinib at low and high quality control (QC) concentrations.

  • Internal Standard Spiking: Add a consistent concentration of this compound working solution to all samples.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw process for a minimum of three cycles.

  • Sample Analysis: After the final thaw, process and analyze the samples using a validated LC-MS/MS method.

  • Data Evaluation: Compare the concentrations of the freeze-thaw samples against freshly prepared calibration standards and control QC samples that have not undergone freeze-thaw cycles. The mean concentration should be within ±15% of the nominal concentration.

Protocol 2: Assessment of Long-Term Stability

Objective: To determine the stability of Upadacitinib and this compound in a biological matrix over an extended storage period.

Methodology:

  • Sample Preparation: Prepare a set of low and high QC samples by spiking blank biological matrix with Upadacitinib.

  • Internal Standard Spiking: Add this compound working solution to all samples.

  • Storage: Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C) for a predefined period (e.g., 30, 90, 180 days).

  • Sample Analysis: At each time point, retrieve a set of stored QC samples, thaw them, and analyze them using a validated LC-MS/MS method along with a freshly prepared calibration curve and control QC samples.

  • Data Evaluation: The measured concentrations of the stored QC samples should be within ±15% of their nominal concentrations.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Inconsistent Analytical Results check_storage Verify Sample Storage Conditions (Temperature, Duration) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_ft Review Freeze-Thaw Cycles ft_ok Minimal F/T Cycles? check_ft->ft_ok check_is Assess Internal Standard Performance is_ok IS Signal Stable? check_is->is_ok storage_ok->check_ft Yes investigate_handling Investigate Sample Handling Procedures storage_ok->investigate_handling No ft_ok->check_is Yes ft_ok->investigate_handling No reanalyze Re-analyze with Fresh Controls is_ok->reanalyze Yes prepare_fresh_is Prepare Fresh IS Stock is_ok->prepare_fresh_is No end Results Consistent reanalyze->end investigate_handling->reanalyze prepare_fresh_is->reanalyze

Caption: Troubleshooting workflow for stability issues.

Experimental_Workflow_Stability_Assessment Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep_qc Prepare Low & High QC Samples in Biological Matrix spike_analyte Spike with Upadacitinib prep_qc->spike_analyte spike_is Spike with this compound spike_analyte->spike_is ft_stability Freeze-Thaw Cycles (e.g., 3 cycles, -20°C to RT) spike_is->ft_stability lt_stability Long-Term Storage (e.g., -80°C for 90 days) spike_is->lt_stability sample_extraction Sample Extraction (e.g., Protein Precipitation) ft_stability->sample_extraction lt_stability->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis compare_fresh Compare vs. Freshly Prepared Calibrators & QCs lcms_analysis->compare_fresh acceptance Acceptance Criteria: Mean Concentration within ±15% of Nominal compare_fresh->acceptance

Caption: Experimental workflow for stability assessment.

Factors_Affecting_Stability Factors Affecting Analyte Stability in Biological Matrices center Analyte Stability (Upadacitinib & this compound) temp Storage Temperature center->temp duration Storage Duration center->duration ft_cycles Freeze-Thaw Cycles center->ft_cycles matrix Biological Matrix (e.g., Plasma, Blood, Urine) center->matrix ph pH of Matrix center->ph light Light Exposure center->light

Caption: Factors affecting analyte stability.

References

Troubleshooting poor peak shape for Upadacitinib-15N,d2 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of Upadacitinib-15N,d2.

Troubleshooting Poor Peak Shape

Poor peak shape can compromise the accuracy and precision of quantification. The most common issues are peak tailing, peak fronting, and split peaks. This section addresses the potential causes and solutions for each of these problems.

My peak for this compound is tailing. What are the common causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue. It can obscure nearby analytes and lead to integration errors.[1]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Upadacitinib contains basic amine functional groups that can interact strongly with acidic residual silanol groups on the surface of silica-based C18 columns, especially at a mobile phase pH above 3.0.[1][2] This is a primary cause of peak tailing.[2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an additive like formic acid or trifluoroacetic acid will ensure the silanol groups are fully protonated (neutral), minimizing these secondary interactions.[2] It's recommended to operate at a pH at least one unit away from the analyte's pKa.

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped column. End-capping blocks many of the residual silanol groups, reducing their availability for interaction with basic analytes.

    • Solution 3: Add a Competing Base: Introducing a small concentration of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the sample concentration or the injection volume. Observe if the peak shape improves and retention time slightly increases upon dilution.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or detector flow cells can cause the separated peak to broaden before detection.

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid small voids.

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites and disrupt the flow path.

    • Solution: First, try back-flushing the column. If that fails, follow a column regeneration protocol. If the problem persists, the column, or at least the inlet frit, may need replacement. Using a guard column can help extend the life of the analytical column.

Troubleshooting Workflow for Peak Tailing

start Observe Peak Tailing (Asymmetry > 1.2) check_ph Is Mobile Phase pH > 3? start->check_ph adjust_ph Solution: Lower pH to 2.5-3.0 with Formic or Trifluoroacetic Acid check_ph->adjust_ph Yes check_load Is Sample Concentration High? check_ph->check_load No end Peak Shape Improved adjust_ph->end reduce_load Solution: Reduce Injection Volume or Dilute Sample check_load->reduce_load Yes check_hardware Check for Extra-Column Volume (Long Tubing, Bad Fittings) check_load->check_hardware No reduce_load->end fix_hardware Solution: Use Shorter/Narrower Tubing, Remake Fittings check_hardware->fix_hardware Yes check_column Is Column Old or Contaminated? check_hardware->check_column No fix_hardware->end replace_column Solution: Backflush, Regenerate, or Replace Column check_column->replace_column Yes check_column->end No replace_column->end start Observe Split or Shouldered Peak check_frit Is Column Frit Partially Blocked? start->check_frit flush_column Solution: Reverse-flush Column. If fails, replace frit/column. check_frit->flush_column Yes check_solvent Is Sample Solvent Incompatible with Mobile Phase? check_frit->check_solvent No end Peak Shape Resolved flush_column->end change_solvent Solution: Dissolve Sample in Mobile Phase or Weaker Solvent. check_solvent->change_solvent Yes check_void Is there a Void/Channel in the Column? check_solvent->check_void No change_solvent->end replace_column Solution: Replace Column. check_void->replace_column Yes check_coelution Is it a Co-eluting Impurity? check_void->check_coelution No replace_column->end optimize_method Solution: Adjust Mobile Phase/ Gradient. Use MS for confirmation. check_coelution->optimize_method Yes check_coelution->end No optimize_method->end

References

Technical Support Center: Upadacitinib-15N,d2 and Ion Suppression/Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Upadacitinib-15N,d2 as an internal standard to address ion suppression and enhancement in LC-MS/MS analyses of Upadacitinib.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, presented in a user-friendly question-and-answer format.

Issue 1: Significant Signal Variability in Quality Control (QC) Samples

Question: My QC samples are showing high variability in the Upadacitinib signal, even with the use of this compound. What could be the cause?

Answer: While this compound is designed to co-elute with and experience similar matrix effects as Upadacitinib, significant signal variability can still occur under certain conditions. Here are potential causes and troubleshooting steps:

  • Sub-optimal Chromatographic Separation: If the analyte and internal standard are not perfectly co-eluting, they may be affected differently by matrix interferences.[1]

    • Solution: Re-evaluate and optimize your chromatographic method. Adjust the mobile phase gradient, flow rate, or consider a different column chemistry to ensure perfect co-elution.[2]

  • High Concentration of Internal Standard: An excessively high concentration of this compound can sometimes cause ion suppression of the analyte itself.[1]

    • Solution: Perform an experiment to optimize the concentration of the internal standard. The ideal concentration should provide a strong signal without impacting the analyte's ionization.

  • Extreme Matrix Effects: In some complex biological matrices, the extent of ion suppression can be so severe that it affects both the analyte and the internal standard in a non-linear fashion.

    • Solution: Enhance your sample preparation protocol. A more rigorous cleanup using techniques like solid-phase extraction (SPE) can remove a larger portion of the interfering matrix components.

Issue 2: Poor Sensitivity and Low Signal-to-Noise Ratio

Question: I am experiencing poor sensitivity for Upadacitinib, and the signal-to-noise ratio is unacceptably low, despite using this compound. How can I improve this?

Answer: Poor sensitivity can be a direct result of significant ion suppression. Here’s how to troubleshoot this issue:

  • Confirm Ion Suppression: The first step is to confirm that ion suppression is the root cause.

    • Solution: Conduct a post-column infusion experiment to identify the regions of your chromatogram where ion suppression is most prominent.

  • Improve Sample Cleanup: The most effective way to combat severe ion suppression is to remove the interfering components.

    • Solution: Transition from a simple protein precipitation to a more selective sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Chromatographic Optimization: Adjust your LC method to separate Upadacitinib from the regions of ion suppression identified in your post-column infusion experiment.

    • Solution: Modify the gradient to ensure your analyte elutes in a "cleaner" part of the chromatogram.

  • Sample Dilution: If the concentration of Upadacitinib is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and enhancement?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity. Conversely, ion enhancement is an increase in signal intensity due to co-eluting compounds, though it is generally less common.

Q2: How does this compound help in addressing ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically and structurally almost identical to Upadacitinib, meaning it has nearly the same chromatographic retention time and ionization efficiency. Therefore, it is affected by matrix components in the same way as the analyte. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of ion suppression.

Q3: What are the common sources of ion suppression in bioanalytical assays?

A3: Common sources of ion suppression include salts from buffers, endogenous compounds from the biological matrix (like phospholipids), and detergents or polymers introduced during sample preparation.

Q4: Can this compound completely eliminate the impact of matrix effects?

A4: While highly effective, a SIL-IS may not completely eliminate the impact of very severe or highly variable matrix effects. It is crucial to have a robust sample preparation method and a well-optimized chromatographic separation to minimize the extent of ion suppression. The goal is to ensure that both the analyte and the internal standard are affected proportionally.

Q5: When should I suspect that ion suppression is affecting my Upadacitinib assay?

A5: You should suspect ion suppression if you observe poor sensitivity, inconsistent and irreproducible results for your QC samples, or a significant difference in signal intensity for the same concentration of Upadacitinib in a neat solution versus a matrix-based sample.

Data Presentation

Table 1: Representative Data on the Impact of Sample Preparation on Matrix Effect

Sample Preparation MethodAnalyte Peak Area (Upadacitinib)IS Peak Area (this compound)Analyte/IS RatioMatrix Effect (%)
Protein Precipitation150,000180,0000.833-45%
Liquid-Liquid Extraction220,000265,0000.830-21%
Solid-Phase Extraction275,000330,0000.833-2%

Note: Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100. A negative value indicates ion suppression. This data is representative and illustrates the principle.

Table 2: Effect of Internal Standard Concentration on Analyte Signal

Upadacitinib Conc. (ng/mL)IS Conc. (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio
5010280,00065,0004.31
5050275,000330,0000.83
50250210,0001,500,0000.14

Note: This representative data shows that an excessively high concentration of the internal standard can suppress the analyte signal.

Experimental Protocols

Protocol 1: Post-Column Infusion for Identifying Ion Suppression Zones

Objective: To qualitatively identify the regions in the chromatographic run where ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Standard solution of Upadacitinib and this compound

  • Blank matrix extract (e.g., plasma from a drug-free subject)

Procedure:

  • Prepare a standard solution of Upadacitinib and this compound in the mobile phase at a concentration that gives a stable and moderate signal.

  • Set up the LC-MS/MS system with the analytical column in place.

  • Connect the outlet of the LC column to one inlet of a T-connector.

  • Connect the syringe pump, containing the standard solution, to the other inlet of the T-connector.

  • Connect the outlet of the T-connector to the mass spectrometer's ion source.

  • Begin infusing the standard solution at a low, constant flow rate (e.g., 10-20 µL/min).

  • Start acquiring data on the mass spectrometer, monitoring the MRM transitions for Upadacitinib and this compound. A stable baseline signal should be observed.

  • Inject a blank matrix extract onto the LC column and start the chromatographic run.

  • Monitor the baseline signal. A dip in the baseline indicates a region of ion suppression, while a peak indicates ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Factor

Objective: To quantify the extent of ion suppression or enhancement.

Materials:

  • Blank biological matrix from at least 6 different sources

  • Upadacitinib and this compound standard solutions

Procedure:

  • Prepare three sets of samples:

    • Set A: Upadacitinib and this compound spiked into the mobile phase or a neat solution.

    • Set B: Blank matrix extract is prepared, and then Upadacitinib and this compound are spiked into the final extract (post-extraction spike).

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for the analyte and the internal standard:

    • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

  • Calculate the Internal Standard-normalized Matrix Factor:

    • IS-normalized MF = (MF of Upadacitinib) / (MF of this compound)

  • Interpretation:

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

    • An IS-normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.

Visualizations

IonSuppressionMechanism cluster_source ESI Source cluster_droplet Charged Droplet cluster_suppression Ion Suppression cluster_suppressed_droplet Charged Droplet with High Matrix Droplet GasPhaseIon A+ Droplet->GasPhaseIon Ideal Ionization Analyte A Matrix M Detector MS Detector GasPhaseIon->Detector Signal SuppressedDroplet ReducedGasPhaseIon A+ SuppressedDroplet->ReducedGasPhaseIon Reduced Ionization SuppressedAnalyte A HighMatrix M SuppressedDetector MS Detector ReducedGasPhaseIon->SuppressedDetector Suppressed Signal

Caption: Mechanism of Ion Suppression in the ESI source.

TroubleshootingWorkflow Start Inconsistent Results or Poor Sensitivity Observed CheckIS Confirm IS Co-elution and Concentration Start->CheckIS AssessSuppression Assess Ion Suppression (Post-Column Infusion) CheckIS->AssessSuppression IS OK OptimizeLC Optimize Chromatography (Gradient, Column) CheckIS->OptimizeLC IS Not OK OptimizeSamplePrep Improve Sample Preparation (e.g., use SPE) AssessSuppression->OptimizeSamplePrep Significant Suppression Revalidate Re-evaluate and Validate Method AssessSuppression->Revalidate No Significant Suppression OptimizeSamplePrep->OptimizeLC DiluteSample Dilute Sample OptimizeLC->DiluteSample DiluteSample->Revalidate

Caption: Troubleshooting workflow for ion suppression issues.

References

Improving recovery of Upadacitinib and Upadacitinib-15N,d2 from plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Upadacitinib and its stable isotope-labeled internal standard, Upadacitinib-¹⁵N,d₂, from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting Upadacitinib from plasma?

A1: The most frequently reported methods for extracting Upadacitinib from plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2][3] Protein precipitation with acetonitrile or methanol is a simple and common technique.[1][3] Liquid-liquid extraction, for instance with ethyl acetate under alkaline conditions, has also been shown to be effective.

Q2: Why is a stable isotope-labeled internal standard like Upadacitinib-¹⁵N,d₂ recommended?

A2: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative LC-MS/MS analysis. Because they have nearly identical physicochemical properties to the analyte, they can effectively compensate for variability during sample preparation, extraction, and injection, as well as correct for matrix effects that can cause ion suppression or enhancement.

Q3: What is the general stability of Upadacitinib in plasma?

A3: Studies have shown that Upadacitinib is stable in plasma under various storage conditions, including short-term benchtop storage, long-term storage at low temperatures, and through multiple freeze-thaw cycles.

Q4: What is the mechanism of action of Upadacitinib?

A4: Upadacitinib is a selective Janus kinase (JAK) 1 inhibitor. By inhibiting JAK1, it blocks the signaling of several pro-inflammatory cytokines that are crucial in the pathogenesis of various autoimmune and inflammatory diseases.

Troubleshooting Guide

Issue 1: Low Recovery of Both Upadacitinib and Internal Standard

Q: My recovery for both Upadacitinib and Upadacitinib-¹⁵N,d₂ is consistently low (<70%). What are the potential causes and how can I fix this?

A: Low recovery of both the analyte and the internal standard typically points to a problem with the sample extraction procedure itself.

Potential Causes & Troubleshooting Steps:

  • Inefficient Protein Precipitation:

    • Issue: The precipitating solvent (e.g., acetonitrile) may not be effectively removing plasma proteins, leading to the co-precipitation of the analyte and internal standard.

    • Solution:

      • Solvent-to-Plasma Ratio: Ensure an adequate solvent-to-plasma ratio. A common starting point is 3:1 or 4:1 (v/v) of cold acetonitrile to plasma.

      • Vortexing/Mixing: Vortex the sample vigorously immediately after adding the solvent to ensure a fine protein precipitate. Insufficient mixing can lead to large protein clumps that trap the analytes.

      • Temperature: Use chilled acetonitrile, as this can improve precipitation efficiency.

      • Incubation: A short incubation period on ice after mixing can sometimes enhance protein removal.

  • Suboptimal Liquid-Liquid Extraction (LLE) Conditions:

    • Issue: The pH of the aqueous phase or the choice of organic solvent may not be optimal for partitioning Upadacitinib into the organic layer.

    • Solution:

      • pH Adjustment: Upadacitinib extraction with ethyl acetate has been shown to be effective under alkaline conditions. Ensure the plasma sample is adequately basified (e.g., with NaOH) before adding the extraction solvent.

      • Solvent Choice: While ethyl acetate is a documented solvent, other solvents like methyl tert-butyl ether (MTBE) could be tested for improved recovery.

      • Extraction Efficiency: Ensure sufficient vortexing time and appropriate phase separation (centrifugation) to maximize the transfer of the analyte into the organic phase.

  • Poor Solid-Phase Extraction (SPE) Performance:

    • Issue: The chosen SPE sorbent, or the wash and elution steps, may not be suitable for Upadacitinib.

    • Solution:

      • Sorbent Selection: For a compound like Upadacitinib, reversed-phase (e.g., C18, HLB) or mixed-mode sorbents could be effective.

      • Method Optimization: Systematically optimize each step of the SPE process: conditioning, loading, washing (to remove interferences without losing the analyte), and elution (using a solvent strong enough to recover the analyte). The pH of the loading and wash solutions is a critical parameter to optimize.

Issue 2: Low or Variable Recovery of Upadacitinib-¹⁵N,d₂ Internal Standard Only

Q: The recovery of Upadacitinib is acceptable, but the signal for my deuterated internal standard (Upadacitinib-¹⁵N,d₂) is low or erratic across the batch. Why is this happening?

A: When the analyte behaves as expected but the SIL-IS does not, the issue may be related to the stability of the labeled standard or specific isotopic effects.

Potential Causes & Troubleshooting Steps:

  • Deuterium Back-Exchange:

    • Issue: Deuterium atoms on a molecule can sometimes exchange with hydrogen atoms from the solvent, particularly if they are located at labile positions (e.g., on heteroatoms) and exposed to certain pH conditions. This would reduce the signal at the specific mass transition for the deuterated standard.

    • Solution:

      • Review IS Structure: Confirm the location of the deuterium labels on the Upadacitinib-¹⁵N,d₂ molecule. Labels on stable carbon positions are less likely to exchange.

      • Control pH: Avoid strongly acidic or basic conditions during sample preparation and in the final mobile phase if back-exchange is suspected.

      • Use ¹³C or ¹⁵N Labels: If the problem persists, consider using an internal standard labeled with ¹³C or ¹⁵N, as these are not susceptible to back-exchange. The use of Upadacitinib-¹⁵N,d₂ already incorporates a ¹⁵N label, which is beneficial.

  • Differential Matrix Effects (Isotope Effect):

    • Issue: Although rare, a deuterated internal standard can sometimes have a slightly different chromatographic retention time than the unlabeled analyte. If this shift causes one of the compounds to co-elute with a region of significant ion suppression while the other does not, their responses will be affected differently.

    • Solution:

      • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard from a clean solution. A visible separation indicates a potential chromatographic isotope effect.

      • Optimize Chromatography: Adjust the mobile phase gradient or column chemistry to achieve better co-elution.

  • Internal Standard Purity and Stability:

    • Issue: The internal standard stock solution may have degraded or been prepared incorrectly.

    • Solution:

      • Prepare Fresh Stock: Prepare a fresh stock solution of Upadacitinib-¹⁵N,d₂ from the neat material.

      • Check Purity: Inject a high concentration of the internal standard solution to check for the presence of any unlabeled Upadacitinib, which could affect quantification at the low end.

Quantitative Data Summary

The following table summarizes the reported extraction recovery percentages for Upadacitinib from plasma using different analytical methods.

Analytical MethodExtraction MethodSpeciesRecovery % (Upadacitinib)Recovery % (Internal Standard)Reference
LC-MS/MSProtein PrecipitationHuman87.53 - 93.47%87.53 - 93.47% (Upadacitinib-¹⁵N,d₂)
LC-MS/MSProtein PrecipitationHuman~100.3%Not Specified
UPLC-MS/MSLiquid-Liquid ExtractionBeagle Dog81.78 - 84.42%Not Specified (Fedratinib used)
UPLC-MS/MSProtein PrecipitationRat> 80.2%> 80.2% (Tofacitinib used)

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) Method

This protocol is based on methodologies described for the analysis of Upadacitinib in human plasma.

  • Sample Preparation: Aliquot 200 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of Upadacitinib-¹⁵N,d₂ internal standard.

  • Precipitation: Add 600 µL of chilled acetonitrile (a 3:1 ratio) to the plasma sample.

  • Mixing: Immediately cap and vortex the tube vigorously for at least 2 minutes to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean tube or an HPLC vial for analysis.

  • Analysis: Inject the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) Method

This protocol is adapted from a validated method for Upadacitinib analysis in beagle dog plasma.

  • Sample Preparation: Aliquot a known volume of plasma into a clean tube.

  • Internal Standard Spiking: Add the internal standard working solution.

  • pH Adjustment: Add a small volume of NaOH solution to alkalize the plasma sample.

  • Extraction: Add the organic extraction solvent (e.g., ethyl acetate) to the tube.

  • Mixing: Cap and vortex vigorously for several minutes to ensure efficient partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample to achieve a clean separation between the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase or a suitable reconstitution solvent.

  • Analysis: Inject the reconstituted sample into the UPLC-MS/MS system.

Visualizations

Experimental and Analytical Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Upadacitinib-¹⁵N,d₂ IS Plasma->Spike Extract Extraction Step (PPT, LLE, or SPE) Spike->Extract Separate Separate Precipitate or Aqueous Phase Extract->Separate Supernatant Collect Supernatant or Organic Phase Separate->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate_LC Chromatographic Separation (C18 Column) Inject->Separate_LC Detect_MS Mass Spectrometric Detection (MRM) Separate_LC->Detect_MS Quantify Quantification (Analyte/IS Ratio) Detect_MS->Quantify G Start Start: Low Recovery Observed CheckBoth Are both Analyte and IS recoveries low? Start->CheckBoth CheckIS Is only the IS recovery low or variable? CheckBoth->CheckIS No ExtractionIssue Potential Extraction Issue CheckBoth->ExtractionIssue  Yes SystemOK System Performance OK (No Carryover, Good Sensitivity) CheckIS->SystemOK No IS_Issue Potential IS-Specific Issue CheckIS->IS_Issue  Yes CheckPPT Review PPT Protocol: - Solvent/Plasma Ratio - Vortexing Time - Use of Cold Solvent ExtractionIssue->CheckPPT CheckLLE Review LLE Protocol: - pH Adjustment - Solvent Choice - Mixing Efficiency ExtractionIssue->CheckLLE CheckSPE Review SPE Protocol: - Sorbent Choice - Wash/Elution Solvents ExtractionIssue->CheckSPE CheckExchange Investigate Deuterium Back-Exchange (Control pH) IS_Issue->CheckExchange CheckCoelution Check Analyte/IS Co-elution (Optimize Chromatography) IS_Issue->CheckCoelution CheckPurity Check IS Purity & Stock Solution Stability IS_Issue->CheckPurity G Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binds JAK1 JAK1 Receptor->JAK1 2. Activates STAT STAT JAK1->STAT 3. Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Translocates Transcription Gene Transcription (Inflammation) Nucleus->Transcription 5. Induces Upadacitinib Upadacitinib Upadacitinib->Block Block->JAK1 Inhibits

References

Technical Support Center: Analysis of Upadacitinib-15N,d2 by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of UPLC-MS/MS parameters for Upadacitinib and its stable isotope-labeled internal standard, Upadacitinib-15N,d2.

Experimental Protocols

A sensitive and robust UPLC-MS/MS method is crucial for the accurate quantification of Upadacitinib in various biological matrices. Below are detailed methodologies for sample preparation and chromatographic and mass spectrometric analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a common method for extracting Upadacitinib from plasma samples.[1][2][3]

  • Sample Aliquoting : Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking : Add an appropriate volume of this compound working solution to each sample, except for blank matrix samples.

  • Precipitation : Add 300 µL of chilled acetonitrile to precipitate the plasma proteins.[1]

  • Vortexing and Centrifugation : Vortex the mixture thoroughly for approximately 1 minute. Centrifuge the samples at high speed (e.g., 4000 rpm) for 15-20 minutes to pellet the precipitated proteins.[1]

  • Supernatant Transfer : Carefully collect the supernatant and transfer it to a clean vial for UPLC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction can also be employed for sample clean-up.

  • Sample Aliquoting : To 100 µL of the plasma sample in a microcentrifuge tube, add the internal standard working solution.

  • Alkalinization : Add 200 µL of 1 mol/L sodium hydroxide (NaOH) solution and mix well.

  • Extraction : Add 1 mL of ethyl acetate and vortex for 1 minute to extract the analyte and internal standard.

  • Phase Separation and Evaporation : Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution : Reconstitute the dried residue with 100 µL of the mobile phase.

UPLC-MS/MS Parameters

The following tables summarize the key parameters for the chromatographic separation and mass spectrometric detection of Upadacitinib and this compound.

Table 1: Chromatographic Conditions
ParameterCondition 1Condition 2
Column Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)Waters Xbridge BEH C18 (4.6 × 100 mm, 2.5 µm)
Mobile Phase A 0.1% Formic acid in water0.1% Formic acid in water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0–0.5 min: 90→10% A, 0.5–1.0 min: 10% A, 1.0–1.1 min: 10→90% A, 1.1–2.0 min: 90% AIsocratic: 35:65 (v/v) A:B
Flow Rate 0.40 mL/min0.40 mL/min
Column Temperature 40°CNot Specified
Injection Volume 5.0 µLNot Specified
Table 2: Mass Spectrometry Conditions
ParameterUpadacitinibThis compound
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition m/z 381 → 256, 213Not explicitly found, but expected to be m/z 384 → 258 or other relevant fragment
Alternative Transition m/z 447.00 → 361.94Not Applicable
Cone Voltage 30 VNot Specified
Collision Energy 25 VNot Specified
Capillary Voltage 2.0 kVNot Specified
Desolvation Temperature 1000°CNot Specified

Visual Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with this compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation with Acetonitrile Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Inject into UPLC-MS/MS Supernatant_Collection->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection Chromatographic_Separation->Mass_Spectrometric_Detection Data_Acquisition Data Acquisition Mass_Spectrometric_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Upadacitinib Calibration_Curve->Quantification

Upadacitinib Analysis Workflow

Troubleshooting_Logic cluster_solutions Start Problem Encountered No_or_Low_Signal No_or_Low_Signal Start->No_or_Low_Signal No or Low Signal? Solution1 Check for leaks in the system. Ensure proper mobile phase preparation. Solution2 Clean the ion source. Optimize MS parameters. Solution3 Evaluate sample preparation. Check for matrix effects. Solution4 Inspect column for blockage. Filter samples before injection. Solution5 Adjust mobile phase composition. Use a guard column. MS_Issue Mass Spec Issue? No_or_Low_Signal->MS_Issue Yes Peak_Shape_Problem Poor Peak Shape? No_or_Low_Signal->Peak_Shape_Problem No MS_Issue->Solution2 Yes Sample_Prep_Issue Sample Prep Issue? MS_Issue->Sample_Prep_Issue No Sample_Prep_Issue->Solution3 Yes Column_Issue Column Issue? Peak_Shape_Problem->Column_Issue Yes Retention_Time_Shift Retention Time Shift? Peak_Shape_Problem->Retention_Time_Shift No Column_Issue->Solution4 Yes Mobile_Phase_Issue Mobile Phase Issue? Column_Issue->Mobile_Phase_Issue No Mobile_Phase_Issue->Solution5 Yes Flow_Rate_Issue Flow Rate/Pressure Issue? Retention_Time_Shift->Flow_Rate_Issue Yes Flow_Rate_Issue->Solution1 Yes

Troubleshooting Decision Tree

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound recommended?

A1: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative mass spectrometry. Since this compound is chemically identical to Upadacitinib but has a different mass, it co-elutes and experiences similar ionization effects. This helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.

Q2: What are the key considerations when selecting a UPLC column?

A2: For small molecules like Upadacitinib, a C18 reversed-phase column is a common choice. Important factors to consider are particle size (smaller particles like 1.7 µm provide higher efficiency), column dimensions (shorter columns reduce run time), and pore size.

Q3: How can I optimize the mobile phase composition?

A3: The mobile phase typically consists of an aqueous component with an acid additive (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile). The acid helps to improve peak shape by protonating the analyte, while the organic solvent controls the retention time. Adjusting the gradient or isocratic composition of the organic solvent will alter the elution time of Upadacitinib.

Q4: What is the purpose of the different mass transitions (MRM) for Upadacitinib?

A4: Multiple Reaction Monitoring (MRM) enhances the selectivity and sensitivity of the analysis. The first mass (Q1) selects the precursor ion (the protonated molecule of Upadacitinib), and the second mass (Q3) detects a specific fragment ion produced by collision-induced dissociation. Using MRM helps to reduce background noise and interferences from other compounds in the sample. Different publications may report slightly different transitions based on instrument tuning and optimization.

Troubleshooting Guide

Problem 1: Poor peak shape (tailing or fronting) for Upadacitinib and/or this compound.

  • Possible Cause A: Secondary interactions with the column.

    • Solution: Ensure the mobile phase pH is appropriate. The addition of 0.1% formic acid is generally sufficient to ensure good peak shape for basic compounds like Upadacitinib.

  • Possible Cause B: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column. Using a guard column can help extend the life of the analytical column.

  • Possible Cause C: Extra-column dead volume.

    • Solution: Check all fittings and connections between the injector, column, and mass spectrometer to ensure they are properly seated and have minimal dead volume.

Problem 2: Low or no signal for Upadacitinib and/or the internal standard.

  • Possible Cause A: Ion source is dirty.

    • Solution: Clean the ion source components, including the capillary and skimmer, according to the manufacturer's instructions.

  • Possible Cause B: Improper mass spectrometer tuning.

    • Solution: Re-tune and calibrate the mass spectrometer for the specific m/z values of Upadacitinib and this compound.

  • Possible Cause C: Inefficient sample extraction.

    • Solution: Re-evaluate the sample preparation method. Ensure complete protein precipitation or efficient liquid-liquid extraction. Check the pH of the sample during LLE.

Problem 3: High variability in results between replicate injections.

  • Possible Cause A: Inconsistent injection volume.

    • Solution: Check the autosampler for air bubbles in the syringe or sample loop. Ensure there is sufficient sample volume in the vial.

  • Possible Cause B: Matrix effects.

    • Solution: Matrix effects can cause ion suppression or enhancement, leading to variability. The use of a stable isotope-labeled internal standard like this compound should compensate for this. If variability is still high, further sample clean-up may be necessary.

  • Possible Cause C: Incomplete protein precipitation.

    • Solution: Ensure the precipitating solvent is added in the correct ratio and that the mixture is vortexed thoroughly. Insufficient precipitation can lead to column clogging and inconsistent results.

Problem 4: Drifting retention times.

  • Possible Cause A: Leak in the UPLC system.

    • Solution: Perform a leak test on the UPLC system. Check all fittings and pump seals.

  • Possible Cause B: Mobile phase composition changing over time.

    • Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Possible Cause C: Column equilibration.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

References

Technical Support Center: Synthesis of High-Purity Upadacitinib-15N,d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the synthesis of high-purity isotopically labeled Upadacitinib-15N,d2.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a stable isotope-labeled internal standard used for the quantitative analysis of Upadacitinib in biological matrices by mass spectrometry (MS), such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its molecular weight is shifted relative to the parent drug, allowing for precise differentiation and quantification in pharmacokinetic and drug metabolism studies.

Q2: Which positions on the Upadacitinib molecule are typically selected for 15N and d2 labeling?

A2: For this compound, the isotopic labels are strategically placed to be metabolically stable and synthetically accessible. A common labeling pattern involves the incorporation of one 15N atom into the pyrimidine ring of the pyrrolo[2,3-d]pyrimidine core and two deuterium (d2) atoms on the ethyl group of the pyrrolidine ring. This provides a +3 mass shift from the unlabeled compound.

Q3: What are the critical quality attributes for this compound?

A3: The critical quality attributes for this compound include:

  • High Chemical Purity: Typically >98% to ensure no interference from impurities in analytical assays.

  • High Isotopic Enrichment: Generally >98% for both 15N and deuterium to maximize the signal of the labeled standard and minimize signal from the unlabeled species.

  • Chiral Purity: As Upadacitinib has chiral centers, the desired enantiomer must be present in high purity.[1]

  • Structural Confirmation: Verified by techniques such as NMR and high-resolution mass spectrometry.

Q4: What are the most common analytical techniques to assess the purity of this compound?

A4: A combination of analytical methods is employed:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): To determine chemical and chiral purity.[1][2][3]

  • Mass Spectrometry (MS): To confirm the mass shift and determine the level of isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N): To confirm the position of the isotopic labels and the overall structure of the molecule.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Incomplete ¹⁵N Incorporation into the Pyrrolo[2,3-d]pyrimidine Core

Q: My mass spectrometry results show a significant amount of unlabeled (M) and partially labeled (M+1, M+2) species, indicating incomplete incorporation of the ¹⁵N atom. What are the potential causes and solutions?

A: Incomplete ¹⁵N labeling of the heterocyclic core is a common challenge. The probable causes and recommended solutions are outlined below.

Potential Causes:

  • Impurities in the ¹⁵N Source: The ¹⁵N-labeled reagent (e.g., ¹⁵NH₄Cl) may contain unlabeled nitrogen, leading to a mixture of labeled and unlabeled products.

  • Inefficient Ring Closure/Exchange Reaction: The reaction conditions for forming the ¹⁵N-containing pyrimidine ring may not be optimized, resulting in a low conversion rate.

  • Atmospheric Nitrogen Contamination: Although less likely, exposure to atmospheric nitrogen under certain reaction conditions could potentially contribute to unlabeled byproducts.

Troubleshooting Steps:

  • Verify the Isotopic Purity of the Starting Material:

    • Source ¹⁵N-labeled reagents from a reputable supplier with a certificate of analysis confirming high isotopic enrichment (>99%).

  • Optimize Reaction Conditions for ¹⁵N Incorporation:

    • Temperature and Reaction Time: Systematically vary the reaction temperature and time to drive the reaction to completion. Monitor the progress using LC-MS to identify the optimal conditions.

    • Reagent Stoichiometry: Use a slight excess of the ¹⁵N-labeled reagent to favor the incorporation of the isotope.

    • Catalyst and Solvent: If applicable, screen different catalysts and solvents to improve the reaction kinetics and yield.

  • Ensure an Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize potential side reactions and contamination.

Illustrative Data for ¹⁵N Incorporation Optimization:

Experiment ID¹⁵N Reagent Excess (equivalents)Temperature (°C)Time (h)Isotopic Enrichment (%)
N-11.1801285.2
N-21.5801292.5
N-31.51001296.8
N-41.510024>99
Issue 2: Low Yield and Incomplete Deuteration of the Ethyl Group

Q: The yield of my deuterated intermediate is low, and MS analysis shows a mixture of d0, d1, and d2 species. How can I improve the deuteration efficiency?

A: Achieving high levels of deuteration on an alkyl chain can be challenging due to the potential for back-exchange and competing side reactions.

Potential Causes:

  • Suboptimal Deuterating Agent: The chosen deuterating agent may not be reactive enough or may be present in insufficient quantities.

  • H/D Exchange with Protic Solvents: The presence of protic solvents (containing ¹H) can lead to back-exchange, reducing the deuterium incorporation.

  • Steric Hindrance: The reaction site may be sterically hindered, slowing down the deuteration reaction.

Troubleshooting Steps:

  • Select an Appropriate Deuterating Agent and Conditions:

    • Utilize strong deuterating agents such as deuterated borohydrides or catalytic H/D exchange methods under appropriate conditions.

  • Use Anhydrous and Deuterated Solvents:

    • Ensure all solvents are anhydrous and, where possible, use deuterated solvents to minimize H/D back-exchange.

  • Optimize Reaction Parameters:

    • Temperature: Higher temperatures can sometimes overcome activation energy barriers, but may also lead to side reactions. A careful optimization is necessary.

    • Catalyst Loading: In catalytic deuteration, increasing the catalyst loading can improve the reaction rate and efficiency.

Representative Data for Deuteration Optimization:

Experiment IDDeuterating AgentSolventTemperature (°C)Deuterium Incorporation (%)
D-1NaBD₄MeOD2575 (d2)
D-2D₂ gas, Pd/CEtOD5090 (d2)
D-3D₂ gas, Crabtree's catalystCD₂Cl₂25>98 (d2)
Issue 3: Formation of Diastereomeric and Chiral Impurities

Q: My final product shows the presence of the wrong enantiomer or other diastereomers. How can I ensure high chiral purity?

A: Upadacitinib has specific stereochemistry that is crucial for its biological activity. The formation of stereoisomers is a common issue in multi-step syntheses.

Potential Causes:

  • Incomplete Chiral Resolution: If a racemic mixture is synthesized and then resolved, the resolution step may be inefficient.

  • Racemization During Synthesis: Certain reaction conditions (e.g., harsh pH, high temperatures) can cause racemization of chiral centers.

  • Non-Stereoselective Reactions: A key bond-forming reaction may not be sufficiently stereoselective.

Troubleshooting Steps:

  • Employ a Robust Chiral Separation Method:

    • Utilize chiral HPLC or supercritical fluid chromatography (SFC) for effective separation of enantiomers.[1]

    • Optimize the chiral stationary phase, mobile phase composition, and temperature to achieve baseline separation.

  • Control Reaction Conditions to Prevent Racemization:

    • Maintain mild reaction conditions (e.g., lower temperatures, neutral pH) in steps following the establishment of the chiral centers.

  • Utilize Stereoselective Synthetic Routes:

    • Employ asymmetric synthesis strategies, such as using chiral auxiliaries or catalysts, to directly form the desired stereoisomer.

Experimental Protocols

Protocol 1: Synthesis of the ¹⁵N-labeled Pyrrolo[2,3-d]pyrimidine Core

This protocol describes a hypothetical key step for the incorporation of ¹⁵N into the heterocyclic core.

  • Materials: 2-amino-4-chloro-5-iodopyrimidine, ¹⁵N-Ammonium chloride (¹⁵NH₄Cl, >99% isotopic purity), sodium hydride (60% dispersion in mineral oil), and anhydrous N,N-Dimethylformamide (DMF).

  • Procedure: a. To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents). b. Add anhydrous DMF and cool the suspension to 0 °C. c. Slowly add a solution of 2-amino-4-chloro-5-iodopyrimidine (1 equivalent) in anhydrous DMF. d. Stir the mixture at 0 °C for 30 minutes. e. Add ¹⁵NH₄Cl (1.5 equivalents) in one portion. f. Allow the reaction to warm to room temperature and then heat to 100 °C for 24 hours. g. Monitor the reaction progress by LC-MS. h. Upon completion, cool the reaction to room temperature and quench with water. i. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of this compound by Preparative HPLC

This protocol outlines a general procedure for the final purification of the labeled compound.

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Procedure: a. Dissolve the crude this compound in a minimal amount of DMF or a mixture of the mobile phase. b. Filter the sample through a 0.45 µm syringe filter. c. Inject the sample onto the preparative HPLC column. d. Elute the compound using a gradient program (e.g., 10-90% B over 30 minutes). e. Monitor the elution at a suitable wavelength (e.g., 254 nm). f. Collect the fractions containing the pure product. g. Combine the pure fractions and confirm the purity by analytical HPLC. h. Lyophilize the pure fractions to obtain the final product as a solid.

Visualizations

Signaling Pathway

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Upadacitinib This compound Upadacitinib->JAK Inhibits pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates

Caption: The JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.

Experimental Workflow

Synthesis_Workflow Synthesis Workflow for this compound Start Starting Materials Step1 Deuteration of Ethyl Moiety (d2) Start->Step1 Step2 Synthesis of ¹⁵N-Pyrrolo[2,3-d]pyrimidine Core Start->Step2 QC1 QC 1: MS for Deuterium Incorporation Step1->QC1 QC1->Step2 Pass QC2 QC 2: MS for ¹⁵N Enrichment Step2->QC2 Step3 Coupling of Fragments QC2->Step3 Pass Step4 Final Amide Bond Formation Step3->Step4 Purification Preparative HPLC Purification Step4->Purification FinalQC Final QC: Purity (HPLC) Identity (NMR, MS) Purification->FinalQC Product High-Purity This compound FinalQC->Product Release

Caption: A generalized workflow for the synthesis and quality control of this compound.

References

Ensuring long-term stability of Upadacitinib-15N,d2 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on ensuring the long-term stability of Upadacitinib-15N,d2 stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Upadacitinib and its isotopically labeled forms.[1][2][3] Upadacitinib is highly soluble in DMSO, with concentrations up to 100 mg/mL being achievable.[1] For in vivo studies, co-solvents such as PEG300, Tween-80, and saline may be used to improve solubility in aqueous solutions.[1]

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.

Q3: How should I store my this compound DMSO stock solution for long-term use?

A3: For long-term storage, it is best to aliquot the DMSO stock solution into single-use volumes and store them at -80°C, where they can be stable for up to 2 years. For shorter-term storage (up to 1 month), -20°C is suitable. It is crucial to avoid repeated freeze-thaw cycles, as this can degrade the compound.

Q4: Can I store this compound stock solutions in aqueous buffers?

A4: It is not recommended to store this compound in aqueous solutions for more than one day. The compound has limited solubility in aqueous buffers and is more prone to degradation. If you need to prepare a working solution in an aqueous medium, it should be made fresh from a DMSO stock solution just before use.

Q5: My this compound in DMSO precipitated after being added to an aqueous medium. What should I do?

A5: This is a common issue when diluting a DMSO stock solution into an aqueous buffer. To resolve this, you can try warming the solution to 37°C and sonicating for a few minutes. To prevent this, it is recommended to first dilute the DMSO stock with a co-solvent like PEG300 or Tween-80 before adding it to the aqueous medium.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Loss of biological activity in experiments Degradation of this compound in the stock solution.Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles by making single-use aliquots. Verify the stability of your stock solution using an analytical method like HPLC (see protocol below).
Inconsistent experimental results Inaccurate concentration of the stock solution due to improper dissolution or degradation.Ensure the compound is fully dissolved when preparing the stock solution. Use sonication if necessary. Re-verify the concentration of your stock solution.
Precipitation upon dilution in aqueous media Low aqueous solubility of this compound.Prepare fresh dilutions for each experiment. Consider using a co-solvent system for in vivo studies.

Quantitative Data Summary

Table 1: Recommended Storage Conditions

Form Storage Temperature Duration
Solid-20°CUp to 3 years
4°CUp to 2 years
DMSO Stock Solution-80°CUp to 2 years
-20°CUp to 1 month
Aqueous SolutionRoom TemperatureNot recommended for more than 1 day

Table 2: Solubility of Upadacitinib

Solvent Solubility
DMSO~30 mg/mL
Dimethyl formamide~30 mg/mL
1:1 solution of DMSO:PBS (pH 7.2)~0.50 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration.

  • Mixing: Vortex the solution and sonicate for a few minutes to ensure complete dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Labeling: Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol outlines a method to determine the stability of a prepared this compound stock solution over time.

  • Preparation of Calibration Curve:

    • Prepare a series of calibration standards of Upadacitinib (or its labeled version if a standard is available) in DMSO at several known concentrations.

  • Sample Preparation (Time Zero):

    • Dilute an aliquot of your newly prepared this compound stock solution to a concentration within the range of your calibration curve.

  • HPLC Analysis (Time Zero):

    • Inject the diluted sample and the calibration standards into the HPLC system.

    • HPLC Conditions (example):

      • Column: C18 column (e.g., 250 mm x 4.6 mm)

      • Mobile Phase: Acetonitrile and 0.1% formic acid (60:40, v/v)

      • Flow Rate: 0.8 mL/min

      • Detection: UV at 290 nm

    • Record the peak area of this compound for your stock solution and determine its initial concentration using the calibration curve. This is your baseline (100% concentration).

  • Storage:

    • Store the remaining aliquots of your stock solution at the desired long-term storage temperature (e.g., -80°C).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 1, 3, 6, 12, and 24 months), thaw a new aliquot of the stock solution.

    • Prepare a diluted sample as in step 2.

    • Inject the sample into the HPLC system and measure the peak area.

    • Calculate the percentage of the initial concentration remaining.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_analysis HPLC Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw aliquot at each time point store->thaw Time points dilute Dilute sample thaw->dilute inject Inject into HPLC dilute->inject analyze Analyze data and calculate remaining concentration inject->analyze

Caption: Workflow for assessing the long-term stability of this compound stock solutions.

degradation_pathway Potential Degradation Pathways for Upadacitinib cluster_stress Stress Conditions cluster_products Degradation Products upadacitinib This compound acid Acidic Hydrolysis upadacitinib->acid base Alkaline Hydrolysis upadacitinib->base oxidation Oxidation upadacitinib->oxidation hydrolysis_products Hydrolysis Products acid->hydrolysis_products base->hydrolysis_products oxidation_products Oxidation Products oxidation->oxidation_products

Caption: Simplified diagram of potential degradation pathways for Upadacitinib under stress conditions.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Upadacitinib Quantification: Leveraging a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of an analytical method validation for the Janus kinase (JAK) inhibitor, Upadacitinib, utilizing its stable isotope-labeled counterpart, Upadacitinib-15N,d2, against alternative analytical approaches.

This document delves into the experimental protocols and performance data, offering a clear rationale for the selection of an appropriate analytical method for Upadacitinib quantification in biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) is a gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision by compensating for variability in sample preparation and matrix effects.

Performance Comparison of Analytical Methods for Upadacitinib

The following tables summarize the key validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this compound as an internal standard, alongside alternative methods.

Table 1: Validation Summary of LC-MS/MS Method with this compound Internal Standard [1][2]

Validation ParameterResult
Linearity Range0.5 - 200 ng/mL
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy-9.48% to 8.27%
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Extraction Recovery87.53% - 93.47%
Matrix EffectNo significant effect observed

Table 2: Comparison with Alternative Analytical Methods for Upadacitinib

MethodInternal Standard (IS)Linearity Range (ng/mL)LLOQ (ng/mL)Key Findings
LC-MS/MS[3]Methotrexate10.0 - 500.01.03Rapid and specific method, but uses a non-isotopic IS which may not fully compensate for matrix effects.
UPLC-MS/MS[4][5]Fedratinib1 - 5001High-throughput method with good sensitivity. The use of a different JAK inhibitor as an IS is a viable but less ideal alternative to a SIL-IS.
LC-MS/MSFilgotinib12.5 - 10012.5Another example of using a structurally related compound as an IS. The LLOQ is higher compared to other methods.
RP-HPLCNot specified75 - 450 µg/mL (bulk drug)34.41 µg/mLSuitable for bulk drug and impurity analysis, but lacks the sensitivity required for pharmacokinetic studies in biological fluids.

Experimental Protocols

A detailed methodology for the validation of an LC-MS/MS method for Upadacitinib using Upadacitib-15N,d2 is provided below.

Sample Preparation

A protein precipitation method is employed for the extraction of Upadacitinib from plasma samples.

  • To 100 µL of plasma, add 20 µL of this compound internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 analytical column (e.g., Waters Xbridge BEH C18, 4.6 × 100 mm, 2.5 μm) is suitable for separation.

  • Mobile Phase: A gradient or isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile is commonly used.

  • Flow Rate: A typical flow rate is 0.40 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+) is used for detection.

  • Mass Transitions: Multiple Reaction Monitoring (MRM) is used to monitor the transitions for Upadacitinib and this compound.

Visualizing the Workflow and Validation Logic

The following diagrams illustrate the experimental workflow and the logical relationship between the different validation parameters.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms Tandem MS Detection (MRM) hplc->msms integrate Peak Integration msms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for Upadacitinib quantification.

G cluster_core Core Parameters cluster_sample Sample Handling Parameters Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification Validation->LLOQ Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Linearity->LLOQ Accuracy->Precision

Caption: Logical relationship of validation parameters.

References

Cross-Validation of Upadacitinib Assays: A Comparative Guide to Bioanalytical Methods Utilizing Upadacitinib-15N,d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Upadacitinib in biological matrices, with a focus on the cross-validation of assays employing the stable isotope-labeled internal standard, Upadacitinib-15N,d2. The objective is to offer a clear, data-driven overview of assay performance to aid in the selection and implementation of robust analytical methodologies in preclinical and clinical research.

Comparative Analysis of Validated LC-MS/MS Methods

The quantification of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, is critical for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for LC-MS/MS-based bioanalysis due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving assay accuracy and precision.

This section compares the performance of a validated LC-MS/MS method using this compound with other published methods that utilize different internal standards.

Parameter Method 1: this compound IS [1]Method 2: Fedratinib IS [2][3]Method 3: Pexidartinib IS [4][5]Method 4: Filgotinib IS
Analytical Technique LC-MS/MSUPLC-MS/MSLC-MS/MSLC-MS/MS
Matrix Human PlasmaBeagle Dog PlasmaHuman PlasmaRat Plasma
Calibration Range 0.5 - 200 ng/mL1 - 500 ng/mL0.15 - 150 ng/mL12.5 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.99Not explicitly stated, but linearity was "excellent"Linear0.999
Intra-day Precision (%CV) < 15%< 10.03%< 10%Within acceptable limits
Inter-day Precision (%CV) < 15%< 10.03%< 10%Within acceptable limits
Accuracy (%RE) -9.48% to 8.27%-3.79% to 2.58%< 10%Within acceptable limits
Extraction Recovery 87.53% - 93.47%> 80%Not explicitly stated100.3%
Matrix Effect No significant effectAround 100%Not explicitly statedNo effect

Experimental Protocols

Method 1: LC-MS/MS with this compound Internal Standard
  • Sample Preparation: Details on the specific extraction procedure were not provided in the abstract.

  • Chromatography:

    • Column: Waters Xbridge BEH C18 (4.6 × 100 mm, 2.5 μm)

    • Mobile Phase: 0.1% formic acid in water: acetonitrile (35:65, v/v)

    • Flow Rate: 0.40 mL/min

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI)

    • Detection: Tandem mass spectrometry (MS/MS)

Method 2: UPLC-MS/MS with Fedratinib Internal Standard
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate under alkaline conditions.

  • Chromatography:

    • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.40 mL/min

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode

    • Detection: Multiple reaction monitoring (MRM) with mass transition of m/z 447.00 → 361.94 for Upadacitinib.

Method 3: LC-MS/MS with Pexidartinib Internal Standard
  • Sample Preparation: Acidic protein precipitation.

  • Chromatography:

    • Column: C-18 reversed-phase column.

  • Mass Spectrometry:

    • Ionization Mode: Positive mode

    • Detection: Tandem mass spectrometry with collision-induced fragmentation at m/z 381 → 256, 213 for Upadacitinib.

Method 4: LC-MS/MS with Filgotinib Internal Standard
  • Sample Preparation: Protein precipitation extraction method using chilled acetonitrile.

  • Chromatography:

    • Column: Symmetric C18 column (150 x 4.6 mm, 3.5 µm)

    • Mobile Phase: Acetonitrile: water (50:50) with formic acid to pH 4.0

    • Flow Rate: 1 mL/min

  • Mass Spectrometry:

    • Detection: LC-MS/MS

Visualizations

Upadacitinib Signaling Pathway

Upadacitinib Mechanism of Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Activation JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Phosphorylation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive Phosphorylation STAT_active STAT-P (Active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Upadacitinib Upadacitinib Upadacitinib->JAK1_active Inhibition Transcription Gene Transcription (Inflammation) DNA->Transcription Modulation

Caption: Upadacitinib inhibits JAK1, blocking the phosphorylation of STAT proteins and subsequent gene transcription.

Bioanalytical Workflow for Upadacitinib Quantification

Typical Bioanalytical Workflow for Upadacitinib cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard (e.g., this compound) Plasma->Spike Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A generalized workflow for the quantification of Upadacitinib in plasma using LC-MS/MS.

References

Comparing Upadacitinib-15N,d2 with other internal standards for Upadacitinib analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a suitable internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides a comparative overview of Upadacitinib-15N,d2 and other commonly employed internal standards, supported by experimental data from published studies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for quantitative bioanalysis using LC-MS/MS. An ideal SIL internal standard, such as this compound, is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes. This ensures that it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing the most accurate correction for analytical variability.

Performance Comparison of Internal Standards

This section compares the performance of this compound with other structural analog internal standards that have been used for the quantification of Upadacitinib. The following tables summarize the key validation parameters from different studies. It is important to note that these data are compiled from separate publications and are not from a head-to-head comparative study. Therefore, direct comparisons should be interpreted with caution as experimental conditions may vary.

Table 1: Performance Characteristics of this compound as an Internal Standard
ParameterPerformance
Linearity Range 0.5 - 200 ng/mL (r² ≥ 0.99)[1]
Accuracy -9.48% to 8.27%[1]
Precision (Intra- and Inter-day) < 15%[1]
Extraction Recovery 87.53% - 93.47%[1]
Matrix Effect No significant matrix effect reported[1]
Table 2: Performance Characteristics of Fedratinib as an Internal Standard
ParameterPerformance
Linearity Range 1 - 500 ng/mL (r² = 0.9994)
Accuracy (RE%) -3.79% to 2.58%
Precision (RSD%) < 10.03%
Extraction Recovery > 80%
Matrix Effect ~100%
Table 3: Performance Characteristics of Pexidartinib as an Internal Standard
ParameterPerformance
Linearity Range 0.15 - 150 ng/mL
Accuracy Better than 10%
Precision (Intra- and Inter-day) Better than 10%
Extraction Recovery Not explicitly stated
Matrix Effect Not explicitly stated

Experimental Methodologies

The following sections detail the experimental protocols for the LC-MS/MS analysis of Upadacitinib using the different internal standards.

Upadacitinib Analysis with this compound IS
  • Sample Preparation: Details of the sample preparation were not available in the provided search results.

  • Chromatography:

    • Column: Waters Xbridge BEH C18 (4.6 × 100 mm, 2.5 μm)

    • Mobile Phase: 0.1% formic acid in water and acetonitrile (35:65, v/v)

    • Flow Rate: 0.40 mL/min

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI)

    • MS/MS Transitions: Not explicitly stated.

Upadacitinib Analysis with Fedratinib IS
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate under alkaline conditions.

  • Chromatography:

    • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)

    • Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.40 mL/min

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode

    • MS/MS Transitions:

      • Upadacitinib: m/z 447.00 → 361.94

      • Fedratinib (IS): m/z 529.82 → 141.01

Upadacitinib Analysis with Pexidartinib IS
  • Sample Preparation: Acidic protein precipitation.

  • Chromatography:

    • Column: C-18 reversed-phase column.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode

    • MS/MS Transitions:

      • Upadacitinib: m/z 381 → 256, 213

      • Pexidartinib (IS): m/z 418 → 258, 165

Visualizing the Mechanism and Workflow

To further aid in understanding, the following diagrams illustrate the signaling pathway of Upadacitinib and a general workflow for its analysis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Dimerization Gene_Expression Inflammatory Gene Expression pSTAT->Gene_Expression Translocates to Nucleus Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Upadacitinib inhibits JAK1, preventing STAT phosphorylation and subsequent inflammatory gene expression.

Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) Add_IS->Sample_Prep Centrifugation Centrifugation Sample_Prep->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_MS LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis

Caption: General workflow for the bioanalysis of Upadacitinib in plasma using LC-MS/MS.

Conclusion

Based on the available data, this compound demonstrates excellent performance as a stable isotope-labeled internal standard for the LC-MS/MS quantification of Upadacitinib. Its use is expected to provide the highest level of accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability. While structural analogs like fedratinib and pexidartinib have also been successfully used and show acceptable performance, the use of a SIL internal standard is generally preferred for regulatory submissions and when the highest degree of accuracy is required. The choice of internal standard will ultimately depend on the specific requirements of the assay, availability, and cost considerations. However, for pivotal studies, the investment in a stable isotope-labeled internal standard such as this compound is highly recommended.

References

Linearity, precision, and accuracy of Upadacitinib quantification with Upadacitinib-15N,d2

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Upadacitinib Quantification Methods

This guide provides a detailed comparison of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Upadacitinib in biological matrices. The primary focus is on a method utilizing a stable isotope-labeled internal standard, Upadacitinib-15N,d2, while also presenting data from alternative methods employing different internal standards. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical assays for Upadacitinib.

Performance Characteristics of Upadacitinib Quantification Assays

The following table summarizes the key performance parameters of different LC-MS/MS methods for Upadacitinib quantification.

ParameterMethod with this compound ISMethod with Filgotinib ISMethod with Pexidartinib ISMethod with Fedratinib IS
Linearity Range (ng/mL) 0.5 - 200[1]12.5 - 100[2]0.15 - 150[3][4]1 - 500[5]
Correlation Coefficient (r²) ≥ 0.990.999Not explicitly stated, but linearity was established0.9994
Intra-day Precision (%RSD) < 15%Within acceptable criteria< 10%< 10.03%
Inter-day Precision (%RSD) < 15%Within acceptable criteria< 10%< 10.03%
Accuracy (%RE) -9.48% to 8.27%Within acceptable criteria< 10%-3.79% to 2.58%
Extraction Recovery (%) 87.53 - 93.47100.3Not explicitly stated> 80%
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5100.151
Internal Standard (IS) This compoundFilgotinibPexidartinibFedratinib
Biological Matrix Human PlasmaHuman PlasmaHuman PlasmaBeagle Dog Plasma

Experimental Protocols

This section details the methodologies for the LC-MS/MS quantification of Upadacitinib using this compound as an internal standard, along with a representative alternative method.

Method 1: Upadacitinib Quantification with this compound Internal Standard
  • Sample Preparation: Protein precipitation.

  • Chromatographic Separation:

    • Column: Waters Xbridge BEH C18 (4.6 × 100 mm, 2.5 μm).

    • Mobile Phase: 0.1% formic acid in water and acetonitrile (35:65, v/v).

    • Flow Rate: 0.40 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS/MS Transitions: Not explicitly stated in the provided abstract.

Method 2: Upadacitinib Quantification with Filgotinib Internal Standard
  • Sample Preparation: Protein precipitation followed by centrifugation. The supernatant is collected for injection.

  • Chromatographic Separation:

    • Column: Symmetric C18 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Acetonitrile and water (50:50, v/v) with formic acid to a pH of 4.0.

    • Flow Rate: 1 mL/min.

    • Run Time: 7 minutes.

  • Mass Spectrometric Detection:

    • Ionization Mode: Not explicitly stated.

    • MS/MS Transitions: Not explicitly stated.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Upadacitinib in a biological matrix using LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Injection supernatant->hplc column Chromatographic Separation (C18 Column) hplc->column ms Mass Spectrometry (ESI+) column->ms detection Detection (MRM) ms->detection peak_integration Peak Area Integration detection->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration_curve Generate Calibration Curve ratio->calibration_curve quantification Quantify Upadacitinib Concentration calibration_curve->quantification

Caption: Workflow for Upadacitinib quantification.

References

A Comparative Guide to Bioanalytical Methods for Upadacitinib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published bioanalytical methods for the quantification of Upadacitinib in biological matrices. The information is intended to assist researchers and drug development professionals in selecting and implementing appropriate analytical methodologies for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The data presented here is compiled from various independent studies.

Quantitative Performance Comparison

The following tables summarize the key performance characteristics of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the determination of Upadacitinib.

Table 1: Linearity and Sensitivity of Published Upadacitinib Bioanalytical Methods

Analytical MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Internal Standard (IS)
UPLC-MS/MS[1][2]Beagle Dog Plasma1 - 2001Fedratinib
LC-MS/MS[3][4]Human Plasma0.15 - 1500.15Pexidartinib
LC-MS/MS[5]Rat Plasma12.5 - 10010Filgotinib

Table 2: Accuracy and Precision of Published Upadacitinib Bioanalytical Methods

Analytical MethodMatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
UPLC-MS/MSBeagle Dog Plasma< 10.03%< 10.03%-3.79% to 2.58%
LC-MS/MSHuman Plasma< 10%< 10%< 10%
LC-MS/MSRat PlasmaWithin acceptable criteriaWithin acceptable criteriaWithin acceptable criteria

Table 3: Recovery and Matrix Effect of a Published Upadacitinib Bioanalytical Method

Analytical MethodMatrixExtraction RecoveryMatrix Effect
UPLC-MS/MSBeagle Dog Plasma81.78% - 84.42%98.48% - 103.42%

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Method 1: UPLC-MS/MS for Upadacitinib in Beagle Dog Plasma
  • Sample Preparation: Upadacitinib and the internal standard (Fedratinib) were extracted from plasma using ethyl acetate under alkaline conditions.

  • Chromatography:

    • System: Waters Acquity UPLC

    • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water with a gradient elution.

    • Flow Rate: 0.40 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5.0 µL

  • Mass Spectrometry:

    • System: Tandem mass spectrometer

    • Ionization Mode: Positive ion mode

    • Monitoring: Multiple Reaction Monitoring (MRM)

    • Mass Transitions:

      • Upadacitinib: m/z 380.95 → 255.97

      • Fedratinib (IS): m/z 525.12 → 98.00

    • Collision Energy: 25 V for Upadacitinib and 30 V for IS

    • Cone Voltage: 30 V for Upadacitinib and 25 V for IS

Method 2: LC-MS/MS for Upadacitinib in Human Plasma
  • Sample Preparation: Acidic protein precipitation.

  • Chromatography:

    • Column: C-18 reversed-phase column.

  • Mass Spectrometry:

    • System: Tandem mass spectrometer

    • Ionization Mode: Positive ion mode

    • Monitoring: Collision-induced fragmentation

    • Mass Transitions:

      • Upadacitinib: m/z 381 → 256, 213

      • Pexidartinib (IS): m/z 418 → 258, 165

Method 3: LC-MS/MS for Upadacitinib in Rat Plasma
  • Sample Preparation: Details not specified.

  • Chromatography:

    • Column: Symmetric C18 (150 x 4.6 mm, 3.5 µm)

    • Mobile Phase: Acetonitrile: water (50:50) with formic acid to a pH of 4.0 (isocratic elution).

    • Flow Rate: 1 mL/min

    • Total Run Time: 7 min

  • Mass Spectrometry: Details not specified.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological pathway targeted by Upadacitinib and a generalized workflow for its bioanalysis.

cluster_0 Cell Membrane cluster_1 Intracellular cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimerized_pSTAT Dimerized p-STAT pSTAT->Dimerized_pSTAT Dimerizes Gene_Expression Gene Expression (Inflammation) Dimerized_pSTAT->Gene_Expression Translocates to Nucleus & Induces Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Upadacitinib inhibits the JAK1-STAT signaling pathway.

Sample_Collection 1. Biological Sample Collection (e.g., Plasma) IS_Spiking 2. Internal Standard Spiking Sample_Collection->IS_Spiking Extraction 3. Analyte Extraction (e.g., Protein Precipitation, LLE) IS_Spiking->Extraction Chromatography 4. Chromatographic Separation (LC/UPLC) Extraction->Chromatography MS_Detection 5. Mass Spectrometric Detection (MS/MS) Chromatography->MS_Detection Data_Analysis 6. Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Generalized workflow for Upadacitinib bioanalysis.

References

Performance of Upadacitinib-15N,d2 in Biological Fluids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Upadacitinib-15N,d2 as an internal standard in the bioanalysis of Upadacitinib in various biological fluids, primarily human plasma. The data presented is based on published analytical method validation studies and offers a comparative overview against other commonly used internal standards.

Executive Summary

The quantification of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability in extraction recovery. This guide presents data from various studies to facilitate an objective comparison of this compound with other internal standards like Pexidartinib, Tofacitinib, and Fedratinib.

Performance Comparison of Internal Standards

The following tables summarize the performance characteristics of different internal standards used for the quantification of Upadacitinib in human plasma by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Table 1: General Performance Characteristics of Internal Standards

Internal StandardTypeRationale for Use
This compound Stable Isotope-LabeledIdeal internal standard; identical chemical and physical properties to the analyte, ensuring accurate correction for matrix effects and extraction variability.[1][2]
Pexidartinib Structurally Similar MoleculeA different therapeutic agent used as an internal standard in a validated LC-MS/MS method for Upadacitinib.[3][4]
Tofacitinib Structurally Similar MoleculeAnother JAK inhibitor used as an internal standard for the simultaneous measurement of Upadacitinib and Methotrexate.[5]
Fedratinib Structurally Similar MoleculeUsed as an internal standard in a validated UPLC-MS/MS method for Upadacitinib in beagle dog plasma.
Filgotinib Structurally Similar MoleculeAnother JAK inhibitor used as an internal standard in a validated LC-MS/MS method for Upadacitinib in rat plasma.

Table 2: Analytical Method Validation Parameters

ParameterThis compoundPexidartinibTofacitinibFedratinibFilgotinib
Linearity Range (ng/mL) 0.5 - 2000.15 - 1500.1 - 2001 - 50012.5 - 100
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50.150.1112.5
Intra-day Precision (%RSD) < 15< 10≤ 13.3< 10.03Not explicitly stated
Inter-day Precision (%RSD) < 15< 10≤ 13.3< 10.03Not explicitly stated
Accuracy (%RE) -9.48 to 8.27< 10-4.1 to 12.7-3.79 to 2.58Not explicitly stated
Extraction Recovery (%) 87.53 - 93.47Not explicitly stated> 80.281.78 - 84.42100.3
Matrix Effect (%) No significant effectNot explicitly statedNo obvious effect98.48 - 103.42No effect (104.20)

Experimental Protocols

Below are detailed methodologies for the quantification of Upadacitinib using this compound and Pexidartinib as internal standards in human plasma.

Method 1: Quantification of Upadacitinib using this compound Internal Standard
  • Sample Preparation: Protein precipitation. To a plasma sample, an appropriate amount of the internal standard solution (this compound) is added, followed by a protein precipitating agent (e.g., acetonitrile). The mixture is vortexed and centrifuged. The supernatant is then collected for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: Waters Xbridge BEH C18 (4.6 × 100 mm, 2.5 μm)

    • Mobile Phase: 0.1% formic acid in water and acetonitrile in a specific gradient.

    • Flow Rate: 0.40 mL/min

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • MRM Transitions: Specific precursor-to-product ion transitions for Upadacitinib and this compound are monitored.

Method 2: Quantification of Upadacitinib using Pexidartinib Internal Standard
  • Sample Preparation: Acidic protein precipitation. Plasma samples are treated with an acidic solution (e.g., containing trichloroacetic acid) and the internal standard (Pexidartinib). After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C-18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion mode.

    • MRM Transitions:

      • Upadacitinib: m/z 381 → 256, 213

      • Pexidartinib: m/z 418 → 258, 165

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA Gene Transcription STAT_dimer->DNA Translocation & Binding Upadacitinib Upadacitinib Upadacitinib->JAK Inhibition

Caption: Upadacitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow

Bioanalytical_Workflow start Start sample_collection Biological Fluid (e.g., Plasma) Collection start->sample_collection is_spiking Spike with This compound (IS) sample_collection->is_spiking sample_prep Sample Preparation (e.g., Protein Precipitation) is_spiking->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End data_processing->end

Caption: Workflow for Upadacitinib quantification in biological fluids.

References

Upadacitinib Bioanalysis: A Comparative Guide to Internal Standard Selection for Regulatory Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust quantification of Upadacitinib in biological matrices is a critical aspect of pharmacokinetic, toxicokinetic, and clinical studies supporting regulatory submissions. A key element of a reliable bioanalytical method is the choice of an appropriate internal standard (IS). This guide provides a comparative assessment of Upadacitinib-15N,d2, a stable isotope-labeled internal standard (SIL-IS), against commonly used structural analog internal standards, with a focus on meeting the stringent requirements of regulatory bioanalytical guidelines set forth by the FDA, EMA, and the harmonized ICH M10.[1][2][3][4]

Performance Comparison of Internal Standards

The use of a SIL-IS, such as this compound, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry.[5] This is due to its chemical and physical properties being nearly identical to the analyte, which allows it to effectively compensate for variability during sample preparation and analysis, including extraction recovery and matrix effects. Structural analogs, while a viable alternative, may exhibit different extraction efficiencies and be affected differently by matrix components, potentially leading to less accurate and precise results.

The following table summarizes the performance characteristics of a validated LC-MS/MS method using this compound and compares it with data from methods utilizing structural analog internal standards.

Performance ParameterThis compoundFedratinib (Analog IS)Pexidartinib (Analog IS)Methotrexate (Analog IS)Regulatory Guideline (ICH M10)
Linearity (Correlation Coefficient, r²) ≥ 0.990.9994> 0.990.999≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1 ng/mL0.15 ng/mL1.03 ng/mLClearly defined and appropriate for the study
Intra-day Precision (%RSD) < 15%< 10.03%< 10%Within acceptable limits≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) < 15%< 10.03%< 10%Within acceptable limits≤ 15% (≤ 20% at LLOQ)
Accuracy (%RE) -9.48% to 8.27%-3.79% to 2.58%< 10%Within acceptable limitsWithin ±15% (±20% at LLOQ)
Matrix Effect No significant effectAround 100%Not explicitly statedWithin acceptable limitsShould be investigated and minimized
Extraction Recovery 87.53% - 93.47%81.78% - 84.42%Not explicitly statedWithin acceptable limitsConsistent, precise, and reproducible

Data for this compound sourced from. Data for Fedratinib sourced from. Data for Pexidartinib sourced from. Data for Methotrexate sourced from.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summarized protocols for the methods cited in the comparison table.

Method 1: Upadacitinib Quantification using this compound (SIL-IS)
  • Sample Preparation: Protein precipitation.

  • Chromatography: Waters Xbridge BEH C18 column (4.6 × 100 mm, 2.5 μm).

  • Mobile Phase: 0.1% formic acid in water and acetonitrile (35:65, v/v).

  • Flow Rate: 0.40 mL/min.

  • Mass Spectrometry: Positive electrospray ionization (ESI) mode.

Method 2: Upadacitinib Quantification using Fedratinib (Analog IS)
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate under alkaline conditions.

  • Chromatography: Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.40 mL/min.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) in positive ion mode. Mass transitions monitored were m/z 380.95 → 255.97 for Upadacitinib and m/z 525.12 → 98.00 for Fedratinib.

Method 3: Upadacitinib Quantification using Pexidartinib (Analog IS)
  • Sample Preparation: Acidic protein precipitation.

  • Chromatography: C-18 reversed-phase column.

  • Mass Spectrometry: Tandem mass spectrometry with positive ion ionization. Mass transitions monitored were m/z 381 → 256, 213 for Upadacitinib and m/z 418 → 258, 165 for Pexidartinib.

Method 4: Upadacitinib Quantification using Methotrexate (Analog IS)
  • Sample Preparation: Liquid-liquid extraction using tert-Butyl methyl ether.

  • Chromatography: Eclipse Plus C18 column (4.6 mm × 150 mm, 5 μm).

  • Mobile Phase: 0.1% Formic acid in water and Acetonitrile (20:80, v/v).

  • Flow Rate: 0.6 mL/min.

  • Mass Spectrometry: Not explicitly detailed but implied to be LC-MS/MS.

Visualizing the Bioanalytical Workflow

To further clarify the process, the following diagram illustrates a typical bioanalytical workflow for the quantification of a drug in a biological matrix using an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or Analog) Sample->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (Separation) Evaporation->LC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration Determine Concentration (from Calibration Curve) Ratio_Calculation->Concentration

Bioanalytical workflow for drug quantification.

Conclusion

The data presented demonstrates that a validated LC-MS/MS method using the stable isotope-labeled internal standard, this compound, meets and often exceeds the performance criteria set by major regulatory bodies. The use of a SIL-IS provides a high degree of confidence in the accuracy and precision of the bioanalytical data. While methods employing structural analogs can be validated to meet regulatory requirements, the inherent physicochemical similarities of a SIL-IS to the analyte make it the superior choice for mitigating potential matrix effects and ensuring the most reliable data for pivotal studies in drug development. This guide provides researchers with the necessary comparative data and methodologies to make an informed decision on internal standard selection for the bioanalysis of Upadacitinib.

References

Comparative Stability Analysis: Upadacitinib and its Isotopically Labeled Analog Upadacitinib-15N,d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Comparative Stability of Upadacitinib and Upadacitinib-15N,d2

Upadacitinib is a selective Janus kinase (JAK) 1 inhibitor that plays a key role in the signaling of several pro-inflammatory cytokines.[1] Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is central to the pathophysiology of numerous immune-mediated inflammatory diseases.[2][3][4][5] this compound is a stable isotope-labeled version of Upadacitinib, often used as an internal standard in bioanalytical methods for its quantification in biological matrices.

Quantitative Stability Data of Upadacitinib

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following table summarizes the degradation of Upadacitinib under various stress conditions as reported in the literature.

Stress ConditionReagent/ConditionDurationDegradation (%)Reference
Acidic Hydrolysis 0.1 M HCl48 hours15.75%
Alkaline Hydrolysis 0.1 M NaOH48 hours22.14%
Oxidative Stress 3% H₂O₂48 hours11.79%
Thermal Degradation 50°C6 hoursStable
Photolytic Degradation UV light (254 nm)6 hoursStable

Experimental Protocols for Forced Degradation Studies

The stability of Upadacitinib was evaluated through forced degradation studies conducted according to the International Council for Harmonisation (ICH) guidelines. Detailed methodologies for these key experiments are outlined below.

Sample Preparation

A stock solution of Upadacitinib was prepared for the degradation studies. For solid-state studies (thermal and photolytic), the drug substance in its solid form was used.

Hydrolytic Degradation
  • Acidic Conditions: A solution of Upadacitinib was treated with 0.1 M hydrochloric acid (HCl).

  • Basic Conditions: A solution of Upadacitinib was treated with 0.1 M sodium hydroxide (NaOH).

The mixtures were kept at room temperature and samples were analyzed at various time points up to 48 hours.

Oxidative Degradation

A solution of Upadacitinib was treated with 3% (v/v) hydrogen peroxide (H₂O₂). The reaction was carried out at room temperature with samples being analyzed at intervals up to 48 hours.

Thermal Degradation

Solid Upadacitinib was exposed to a temperature of 50°C for 6 hours to assess its thermal stability.

Photolytic Degradation

Solid Upadacitinib was exposed to UV light at a wavelength of 254 nm for a duration of 6 hours to determine its photosensitivity.

Analysis

The extent of degradation was quantified using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The separation of Upadacitinib from its degradation products was achieved on a C18 column with a suitable mobile phase, and detection was performed using a UV detector.

Upadacitinib Mechanism of Action: The JAK-STAT Signaling Pathway

Upadacitinib functions as a selective inhibitor of JAK1, which is a critical enzyme in the JAK-STAT signaling pathway. This pathway transduces signals from cytokines and growth factors to the nucleus, leading to the regulation of gene expression involved in inflammation and immune responses. By inhibiting JAK1, Upadacitinib effectively modulates the activity of multiple pro-inflammatory cytokines.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT_inactive STAT JAK1->STAT_inactive Phosphorylates Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibits pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes Gene_Expression Inflammatory Gene Expression pSTAT_dimer->Gene_Expression Translocates & Regulates

Caption: Upadacitinib's inhibition of the JAK-STAT signaling pathway.

References

Establishing the Lower Limit of Quantification (LLOQ) for Upadacitinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for determining the lower limit of quantification (LLOQ) of Upadacitinib in biological matrices. The focus is on methods utilizing the stable isotope-labeled internal standard Upadacitinib-¹⁵N,d₂, alongside other reported analytical approaches. The data and protocols presented are collated from published research to aid in the selection and development of bioanalytical assays for Upadacitinib.

Quantitative Data Summary

The following table summarizes the LLOQ values achieved by various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Upadacitinib.

Internal StandardAnalyteLLOQ (ng/mL)MatrixLinearity Range (ng/mL)
Upadacitinib-¹⁵N,d₂ Upadacitinib0.5 Human Plasma0.5 - 200
FedratinibUpadacitinib1Beagle Dog Plasma1 - 500[1][2][3]
PexidartinibUpadacitinib0.15Human Plasma0.15 - 150[4][5]
TofacitinibUpadacitinib0.1Rat Plasma0.1 - 200
MethotrexateUpadacitinib1.03Rat Plasma10.0 - 500.0
FilgotinibUpadacitinib10Plasma12.5 - 100

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide, focusing on the determination of the LLOQ for Upadacitinib.

Method 1: Quantification of Upadacitinib using Upadacitinib-¹⁵N,d₂ as an Internal Standard

This method is distinguished by its use of a stable isotope-labeled internal standard, which is the gold standard in quantitative mass spectrometry for minimizing analytical variability.

  • Sample Preparation:

    • Plasma samples were prepared using a protein precipitation method.

    • Acetonitrile was used as the precipitation solvent.

  • Chromatography:

    • Column: Waters Xbridge BEH C18 (4.6 × 100 mm, 2.5 μm).

    • Mobile Phase: 0.1% formic acid in water and acetonitrile (35:65, v/v).

    • Flow Rate: 0.40 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • The specific mass transitions (m/z) for Upadacitinib and Upadacitinib-¹⁵N,d₂ were not detailed in the provided abstract but would be selected based on the parent and most stable product ions.

  • Validation:

    • The method was validated with a calibration range of 0.5-200 ng/mL.

    • Inter- and intra-day precision were reported to be less than 15%, with accuracies ranging from -9.48% to 8.27%.

    • No significant matrix effect was observed.

Method 2: Quantification of Upadacitinib using Fedratinib as an Internal Standard

This approach utilizes a different kinase inhibitor, Fedratinib, as the internal standard.

  • Sample Preparation:

    • Liquid-liquid extraction was performed on beagle dog plasma samples under alkaline conditions using ethyl acetate.

    • The organic layer was evaporated, and the residue was reconstituted in the mobile phase.

  • Chromatography:

    • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.40 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode.

    • MRM Transitions:

      • Upadacitinib: m/z 447.00 → 361.94.

      • Fedratinib (IS): m/z 529.82 → 141.01.

  • Validation:

    • The method demonstrated good linearity in the concentration range of 1–500 ng/mL.

    • The LLOQ was established at 1 ng/mL.

    • Intra- and inter-day precision (RSD) was less than 10.03%, and accuracy (RE) ranged from -3.79% to 2.58%.

Visualizations

Experimental Workflow for LLOQ Determination

The following diagram illustrates a typical workflow for establishing the Lower Limit of Quantification for an analyte like Upadacitinib in a biological matrix using LC-MS/MS.

LLOQ_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation start Blank Matrix Spiking is_add Addition of Internal Standard (e.g., Upadacitinib-15N,d2) start->is_add prep_steps Protein Precipitation or Liquid-Liquid Extraction end_prep Final Extract prep_steps->end_prep is_add->prep_steps lc_sep Chromatographic Separation (UPLC/HPLC) end_prep->lc_sep ms_detect Mass Spectrometric Detection (MRM Mode) lc_sep->ms_detect peak_int Peak Integration & Ratio Calculation (Analyte/IS) ms_detect->peak_int cal_curve Calibration Curve Generation (Linear Regression) peak_int->cal_curve lloq_eval LLOQ Evaluation (S/N > 10, Precision & Accuracy) cal_curve->lloq_eval final LLOQ Established lloq_eval->final cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Workflow for LLOQ determination of Upadacitinib.

References

Safety Operating Guide

Proper Disposal of Upadacitinib-15N,d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Upadacitinib-15N,d2, a stable isotopically labeled Janus kinase (JAK) inhibitor used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Understanding the Nature of this compound Waste

This compound is a stable isotope-labeled compound. It is crucial to understand that "stable" signifies that it is not radioactive . Therefore, it does not require special handling as radioactive waste. However, as a potent pharmacological agent and a chemical compound, it must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE)

Before handling this compound in any form (pure substance, solutions, or contaminated materials), personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure. This includes, but is not limited to:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedures

The proper disposal of this compound and associated materials involves a systematic approach to waste segregation and containment.

Step 1: Waste Identification and Segregation

  • Solid Waste: This category includes unused or expired this compound powder, contaminated PPE (gloves, wipes, etc.), and any labware (e.g., weigh boats, pipette tips) that has come into direct contact with the compound.

  • Liquid Waste: This includes solutions containing this compound, as well as rinsate from cleaning contaminated glassware. Segregate aqueous and organic solvent-based solutions into separate, compatible waste containers.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Waste Containment and Labeling

  • All waste must be collected in containers that are compatible with the chemical nature of the waste.

  • Containers must be kept securely closed except when adding waste.

  • Each waste container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, including "this compound" and any other chemical constituents (e.g., solvents and their approximate concentrations).

Step 3: Storage of Hazardous Waste

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be located at or near the point of waste generation.

  • Ensure that incompatible waste types are segregated to prevent accidental reactions.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not dispose of any this compound waste down the drain or in the regular trash.

Quantitative Waste Accumulation Limits

Laboratories are subject to regulations regarding the maximum quantity of hazardous waste that can be stored in a Satellite Accumulation Area. Adherence to these limits is mandatory for regulatory compliance.

Waste CategoryMaximum Accumulation Limit
Total Hazardous Waste55 gallons
Acutely Hazardous Waste (P-listed)1 quart (liquid) or 1 kg (solid)

Note: While Upadacitinib itself is not currently a P-listed waste, it is crucial to be aware of these limits, especially when it is part of a waste stream containing other acutely hazardous chemicals.

Experimental Protocol: In Vitro JAK Inhibition Assay

To understand the mechanism of action of Upadacitinib, researchers often perform in vitro kinase assays. The following is a generalized protocol for such an experiment.

Objective: To determine the inhibitory activity of Upadacitinib on a specific Janus kinase (e.g., JAK1).

Materials:

  • Recombinant human JAK1 enzyme

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)

  • Upadacitinib (as a stock solution in a suitable solvent like DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of Upadacitinib in the assay buffer.

  • In a multi-well plate, add the JAK1 enzyme, the peptide substrate, and the various concentrations of Upadacitinib. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product formed (e.g., ADP) using a kinase detection reagent and a microplate reader.

  • Plot the enzyme activity against the concentration of Upadacitinib to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Upadacitinib's Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Upadacitinib functions as a selective inhibitor of the Janus kinase (JAK) family of enzymes, particularly JAK1. These enzymes are critical components of the JAK-STAT signaling pathway, which is activated by various cytokines and growth factors involved in inflammation and immune responses. By blocking JAK1, Upadacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby inhibiting the downstream inflammatory cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Dimerization Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibition Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Transcription

Caption: Inhibition of the JAK-STAT signaling pathway by Upadacitinib.

This document is intended to provide guidance to trained laboratory professionals. Always consult your institution's specific safety and disposal protocols. For more detailed information, refer to the Safety Data Sheet (SDS) for Upadacitinib.

Essential Safety and Operational Guide for Handling Upadacitinib-15N,d2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Upadacitinib-15N,d2. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are paramount when handling potent compounds like this compound. Below is a summary of recommended PPE.[1]

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosol generation.[1]
Reusable Half or Full-Facepiece RespiratorUse with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.[1]
Disposable Respirators (e.g., N95, FFP2)Suitable for low-risk activities but not recommended as primary protection for highly potent compounds.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination.[1]
Body Protection Disposable CoverallsRecommended to be made from materials like Tyvek or microporous film to protect against chemical splashes and dust.
Lab CoatA dedicated, disposable or professionally laundered lab coat should be worn.
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area.
Operational Plan for Handling

A systematic approach is essential for safely handling this compound. The following step-by-step plan outlines the key phases of handling.

1. Preparation:

  • Designated Area: All handling of the compound must occur in a designated and restricted area, such as a chemical fume hood or a glove box.

  • Ventilation: Ensure adequate ventilation in the handling area.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.

  • Spill Kit: A spill kit appropriate for chemical hazards should be prepared and accessible.

  • PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling area.

2. Handling:

  • Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. Minimize dust generation by using gentle scooping techniques.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.

  • Tool Usage: Use non-sparking tools to prevent ignition.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.

  • PPE Doffing: Remove PPE in the designated area, taking care to avoid self-contamination.

  • Personal Hygiene: Wash hands thoroughly after handling the compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Waste TypeDisposal Procedure
This compound Waste Dispose of as hazardous chemical waste. The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.
Contaminated Labware Disposable labware (e.g., pipette tips, tubes) should be collected in a designated, sealed hazardous waste container.
Contaminated PPE All used PPE (gloves, coveralls, etc.) should be treated as hazardous waste and disposed of accordingly.
Empty Containers Containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.
Spill Cleanup Materials All materials used for spill cleanup must be disposed of as hazardous waste.

Visual Workflow for Handling this compound

The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.

G Figure 1: Procedural Workflow for Handling this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_area Designate & Restrict Handling Area check_vent Ensure Adequate Ventilation prep_area->check_vent prep_spill Prepare Spill Kit check_vent->prep_spill don_ppe Don PPE in Clean Area prep_spill->don_ppe weigh Weighing & Aliquoting (Closed System) don_ppe->weigh dissolve Solution Preparation (Slow Addition) weigh->dissolve decon Decontaminate Surfaces & Equipment dissolve->decon doff_ppe Doff PPE in Designated Area decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash collect_waste Collect All Waste (Compound, PPE, Labware) wash->collect_waste dispose Dispose as Hazardous Waste collect_waste->dispose

Caption: Procedural Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.